1-(sec-Butyl)-5-methyl-1H-pyrazole
Description
BenchChem offers high-quality 1-(sec-Butyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(sec-Butyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-7(2)10-8(3)5-6-9-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKBYNZIKPNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(sec-Butyl)-5-methyl-1H-pyrazole: Synthesis, Structural Dynamics, and Applications
This guide provides an in-depth technical analysis of 1-(sec-Butyl)-5-methyl-1H-pyrazole , a specialized heterocyclic building block used in pharmaceutical and agrochemical synthesis.
Executive Summary
1-(sec-Butyl)-5-methyl-1H-pyrazole (CAS Registry Number for the class generic: varies by derivative) is a lipophilic, unsymmetrical pyrazole isomer characterized by a chiral sec-butyl group at the N1 position and a methyl group at the C5 position. Unlike its 1,3-isomer counterpart, the 1,5-substitution pattern creates a specific steric environment that is highly valued in the design of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides .
This guide details the regioselective synthesis, physicochemical properties, and critical quality attributes (CQAs) required for using this scaffold in high-value chemical manufacturing.
Chemical Identity & Structural Analysis[1][2]
The molecule exists as a chiral entity due to the sec-butyl (1-methylpropyl) substituent. In commercial applications, it is often supplied as a racemate, though asymmetric synthesis or chiral resolution is required for late-stage pharmaceutical intermediates.
| Attribute | Specification |
| IUPAC Name | 1-(butan-2-yl)-5-methyl-1H-pyrazole |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
| Chirality | Contains one stereocenter at the N1-alkyl attachment (R/S isomers) |
| Physical State | Colorless to pale yellow liquid (Standard conditions) |
| Solubility | Soluble in DCM, Methanol, DMSO; Immiscible in water |
Structural Isomerism & Regiochemistry
The defining challenge in working with this molecule is distinguishing it from its regioisomer, 1-(sec-butyl)-3-methyl-1H-pyrazole .
-
1,5-Isomer (Target): The methyl group is adjacent to the substituted nitrogen (N1). This creates steric clash (A-strain) between the sec-butyl group and the C5-methyl, twisting the bond and altering the electronic availability of the N2 lone pair.
-
1,3-Isomer (Impurity): The methyl group is distal to the N1 substituent. This is thermodynamically favored in some synthetic routes due to reduced steric hindrance.
Physicochemical Properties[2][5][6]
Note: Data derived from homologous series and derivative characterization (e.g., CAS 1006959-59-6).
| Property | Value / Range | Method |
| Boiling Point | 185–195 °C (estimated at 760 mmHg) | Distillation |
| Density | 0.94 ± 0.05 g/cm³ | Pycnometry |
| LogP | 2.4 – 2.6 | Calculated (lipophilic) |
| pKa (Conj.[1] Acid) | ~2.5 | Potentiometric Titration |
| Flash Point | > 65 °C | Closed Cup |
Synthesis & Manufacturing
The synthesis of 1-(sec-butyl)-5-methyl-1H-pyrazole requires strict regiocontrol. The classical reaction between sec-butylhydrazine and a 1,3-dicarbonyl equivalent often yields mixtures. The protocol below utilizes 3-oxobutanal dimethyl acetal (or an enaminone equivalent) to favor the 1,5-isomer via kinetic control.
Regioselective Synthesis Protocol (Knorr-Type)
Reaction Logic: In the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-electrophile (like 3-oxobutanal), the unsubstituted hydrazine nitrogen (-NH2) is the stronger nucleophile (less hindered) and attacks the most electrophilic carbonyl (the aldehyde equivalent). The substituted nitrogen (-NHR) then closes the ring onto the ketone.
-
Target (1,5-Me): Requires the -NH2 to attack the aldehyde (C1) and the -NH(sec-butyl) to attack the ketone (C3-Methyl).
-
Outcome: The Nitrogen bearing the sec-butyl group ends up adjacent to the methyl group (C5).
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a reactor with sec-butylhydrazine hydrochloride (1.0 eq) and Ethanol (10 V).
-
Add Triethylamine (1.1 eq) to liberate the free hydrazine base. Stir for 30 min at 0°C.
-
-
Condensation:
-
Dropwise add 4,4-dimethoxybutan-2-one (masked 3-oxobutanal) (1.05 eq) while maintaining temperature < 10°C.
-
Critical Control Point: Low temperature favors the kinetic attack of the -NH2 on the masked aldehyde.
-
-
Cyclization:
-
Add catalytic HCl (conc.) to hydrolyze the acetal and drive dehydration.
-
Heat to reflux (78°C) for 4–6 hours.
-
-
Workup:
-
Cool to RT. Neutralize with NaHCO₃.
-
Concentrate solvent. Extract with Ethyl Acetate.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Distillation under reduced pressure is preferred for the liquid product.
-
Validation: Check GC-MS for regioisomeric ratio (Target > 95:5).
-
Pathway Visualization
Figure 1: Regioselective synthesis pathway favoring the 1,5-substitution pattern via kinetic control.
Analytical Characterization
Validating the structure requires distinguishing the 1,5-isomer from the 1,3-isomer. NOE (Nuclear Overhauser Effect) NMR is the gold standard.
NMR Validation Protocol
-
1H NMR (CDCl₃, 400 MHz):
-
1,5-Isomer (Target): The proton at C4 (pyrazole ring) will show a strong NOE correlation with both the C5-Methyl group and the N1-sec-butyl methine proton.
-
1,3-Isomer: The N1-sec-butyl group is far from the C3-Methyl. No NOE correlation between the alkyl chain and the methyl group.
-
| Signal | Chemical Shift (δ) | Multiplicity | Assignment |
| C3-H | 7.35 | Doublet | Pyrazole Ring |
| C4-H | 5.98 | Doublet | Pyrazole Ring |
| N-CH | 4.20 | Multiplet | sec-Butyl Methine |
| C5-CH3 | 2.25 | Singlet | Methyl on Ring |
Analytical Workflow
Figure 2: Analytical workflow for distinguishing regioisomers.
Applications in Drug Development[7][8]
The 1-(sec-butyl)-5-methyl-1H-pyrazole scaffold is a versatile intermediate.
-
Kinase Inhibitors: The 5-methyl group forces the pyrazole ring out of planarity when coupled to aryl systems, creating a "twisted" conformation often required to fit into specific hydrophobic pockets of kinase enzymes (e.g., ALK, ROS1 inhibitors).
-
Agrochemicals: Derivatives such as 1-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid are precursors to SDHI fungicides. The sec-butyl group provides lipophilicity essential for penetrating the waxy cuticle of plant leaves.
-
Ligand Design: The N2 nitrogen is a potent donor for coordination chemistry. The steric bulk of the sec-butyl group allows for the tuning of the metal center's accessibility in catalytic cycles.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles. The compound is an irritant and potential sensitizer.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.
-
Disposal: Incineration in a licensed chemical waste facility.
References
-
Regioselective Synthesis of Pyrazoles
-
Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[2]
- Source: ResearchG
-
URL:
-
-
Derivative Data (Methyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate)
-
Title: Methyl 1-(sec-butyl)-1h-pyrazole-5-carboxylate | CAS 1006959-59-6.[1]
- Source: ChemScene.
-
URL:
-
-
General Pyrazole Safety (3-Methyl-1H-pyrazole data)
- Title: Safety D
- Source: Thermo Fisher Scientific.
-
URL:
-
Enaminone Cyclization Methodology
- Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates
- Source: Organic Chemistry Portal (Synlett 2008).
-
URL:
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Introduction: Navigating Safety for Novel Pyrazole Derivatives
1-(sec-Butyl)-5-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1] As researchers and drug development professionals, the synthesis and evaluation of novel derivatives like this are routine. However, novel compounds often lack a comprehensive, publicly available Safety Data Sheet (SDS). This guide serves as an in-depth technical framework for establishing safe handling protocols for 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Acting with scientific prudence, we will construct a robust safety profile by extrapolating data from the parent pyrazole molecule and structurally related analogs. This guide integrates this inferred hazard assessment with the authoritative framework of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, ensuring a protocol grounded in both chemical-specific data and proven laboratory safety principles.
Part 1: Inferred Hazard Profile and Proactive Risk Assessment
For a novel or sparsely documented chemical, a proactive risk assessment is paramount. The process involves identifying potential hazards based on available data for similar compounds and implementing controls to mitigate the associated risks.
Predicted GHS Classification
Based on the safety data for pyrazole and its various derivatives, a conservative, inferred hazard profile for 1-(sec-Butyl)-5-methyl-1H-pyrazole is summarized below.[2][3][4] This profile should be assumed until empirical data becomes available.
| Hazard Class | GHS Hazard Category | Hazard Statement | Rationale based on Analogs |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | The parent compound, pyrazole, is classified as harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Various pyrazole derivatives are known skin irritants.[4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Pyrazole itself causes serious eye damage.[2] Other derivatives cause serious eye irritation.[4] A conservative approach is warranted. |
| Specific Target Organ Toxicity (STOT) | RE Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | The parent pyrazole has been shown to affect the spleen and thyroid in repeated exposure studies. |
| Hazardous to the Aquatic Environment | Chronic Category 3 | H412: Harmful to aquatic life with long lasting effects | Pyrazole is classified as harmful to aquatic life.[2] |
Physical & Chemical Property Considerations
While specific data is unavailable, related pyrazoles are typically crystalline solids or liquids with moderate boiling points.[5] For risk assessment, it should be assumed that 1-(sec-Butyl)-5-methyl-1H-pyrazole may be a combustible liquid and could have a vapor pressure that necessitates handling in a controlled environment to avoid inhalation exposure.
The Risk Assessment Workflow
A systematic approach to risk assessment is a cornerstone of laboratory safety. This workflow ensures that hazards are not only identified but are also managed through a continuous cycle of evaluation and improvement.
Caption: Laboratory Risk Assessment Workflow.
Part 2: The Regulatory Backbone: OSHA's Laboratory Standard
All laboratory activities involving hazardous chemicals in the United States must comply with OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[6][7] This standard is the foundation upon which safe laboratory practices are built.
The core requirements of this standard include:
-
Chemical Hygiene Plan (CHP): Every laboratory must develop and implement a written CHP.[8][9] This is a living document that outlines specific procedures, equipment, and work practices to protect employees from the health hazards of the chemicals they handle.
-
Employee Information and Training: Researchers must be trained on the hazards of the chemicals in their work area, how to detect their presence or release, and the specific protective measures outlined in the CHP.[8]
-
Exposure Monitoring: If there is reason to believe that exposure levels for a substance could exceed an OSHA-defined action level or Permissible Exposure Limit (PEL), the employer must conduct monitoring.[7]
-
Medical Consultation and Examination: Employees must be provided with the opportunity for medical consultation whenever they show symptoms of chemical exposure or believe an exposure has occurred.[8]
-
Hazard Identification: All containers of hazardous chemicals must be properly labeled, and Safety Data Sheets must be readily accessible.[7][10]
Part 3: Hierarchy of Controls: From Engineering to PPE
Effective exposure control follows a "hierarchy of controls," prioritizing the most effective and reliable methods first.
Engineering Controls: The First Line of Defense
Engineering controls physically separate the researcher from the hazard. For a compound like 1-(sec-Butyl)-5-methyl-1H-pyrazole with potential inhalation and irritation risks, the following are mandatory:
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to capture vapors and prevent inhalation exposure.[9][10]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[11]
Administrative Controls: Standard Operating Procedures (SOPs)
Written SOPs are critical for ensuring that all personnel handle hazardous chemicals consistently and safely. An SOP for 1-(sec-Butyl)-5-methyl-1H-pyrazole should include, at a minimum:
-
The inferred hazard information from Part 1.
-
Required engineering controls and PPE.
-
Step-by-step procedures for safe handling and storage.
-
Emergency and spill response procedures.
-
Waste disposal instructions.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection.[10] It must be selected based on the specific hazards identified.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides protection against splashes. Check manufacturer's data for chemical compatibility and breakthrough times. Always double-glove when handling neat material. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact. Goggles are required when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | A respirator program would be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits. |
Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves (First Pair): Don the first pair of nitrile gloves.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves (Second Pair): Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately.
-
Lab Coat: Unfasten and remove the lab coat by rolling it inside-out. Store it in a designated area.
-
Eye Protection: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Part 4: Chemical Lifecycle Management
A "cradle-to-grave" approach ensures safety at every stage of the chemical's use in the laboratory.
Caption: Chemical Lifecycle Management Workflow.
Protocol: Safe Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh paper, secondary container) within the hood. Don all required PPE.
-
Weighing: If the compound is a solid, carefully weigh the desired amount onto weigh paper. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers over a spill tray within the hood.
-
Dissolution: Add the compound to the solvent in a suitable flask. Cap the flask before removing it from the fume hood.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of weigh paper and other contaminated disposables in the designated solid hazardous waste container.
-
Post-Handling: Wipe down the work surface in the fume hood. Doff PPE as described previously and wash hands.
Storage and Disposal
-
Storage: Store 1-(sec-Butyl)-5-methyl-1H-pyrazole in a tightly sealed, clearly labeled container. Keep it in a designated, ventilated cabinet for toxic or irritant compounds, away from strong oxidizing agents.[12]
-
Disposal: All waste, including neat compound, contaminated solutions, and contaminated labware (pipette tips, gloves), must be collected in a designated hazardous waste container.[13] The container must be kept closed, properly labeled with "Hazardous Waste" and the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[2][13] Never dispose of this chemical down the drain.[13]
Part 5: Emergency Preparedness
Preparedness is key to mitigating the consequences of an accident.[10]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek emergency medical attention.[14]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][15]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure for a manageable spill inside a laboratory.
Caption: Emergency Response Decision Tree for a Chemical Spill.
Conclusion
While 1-(sec-Butyl)-5-methyl-1H-pyrazole lacks a dedicated Safety Data Sheet, a robust safety protocol can be effectively implemented. By inferring hazards from analogous pyrazole compounds, adhering strictly to the OSHA Laboratory Standard, and employing a hierarchy of controls, researchers can confidently and safely handle this and other novel chemical entities. The principles of proactive risk assessment, meticulous adherence to SOPs, and emergency preparedness are the cornerstones of a culture of safety in the dynamic environment of research and drug development.
References
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20). Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
-
N-(sec-Butyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem. (n.d.). Retrieved from [Link]
-
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid - Safety Data Sheet. (2023, May 8). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
1-butyl-1H-pyrazole. PubChem. (n.d.). Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI. Retrieved from [Link]
-
Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate. EPA Toxics Release Inventory. (2025, October 15). Retrieved from [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. aksci.com [aksci.com]
- 5. CAS 52096-24-9: 1-butyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. compliancy-group.com [compliancy-group.com]
- 9. nps.edu [nps.edu]
- 10. ipgsf.com [ipgsf.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
literature review of 1-(sec-Butyl)-5-methyl-1H-pyrazole derivatives
Synthetic Architecture, Regiocontrol, and Pharmacological Potential[1]
Part 1: Executive Summary & Strategic Importance
The 1-(sec-butyl)-5-methyl-1H-pyrazole scaffold represents a critical structural motif in modern agrochemical and pharmaceutical discovery, particularly within the class of Succinate Dehydrogenase Inhibitors (SDHIs) . Unlike simple N-methyl or N-phenyl pyrazoles, the N-(sec-butyl) substituent introduces two pivotal properties:
-
Chirality: The sec-butyl group possesses a stereocenter (R/S), allowing for the development of enantiopure agents with higher binding affinity and reduced off-target toxicity.
-
Lipophilic Optimization: The branched alkyl chain increases logP, enhancing membrane permeability and modifying the steric fit within the ubiquinone-binding pocket of Complex II (SDH enzyme).
This guide dissects the technical challenges of synthesizing this specific isomer—distinguishing it from its thermodynamically often-favored 1,3-isomer—and details its application in high-value carboxamide fungicides.
Part 2: Synthetic Architectures & Regiocontrol
The primary challenge in accessing 1-(sec-butyl)-5-methyl-1H-pyrazoles is regioselectivity . The condensation of sec-butylhydrazine with unsymmetrical 1,3-dicarbonyls (Knorr Synthesis) typically yields a mixture of 1,5-dimethyl and 1,3-dimethyl isomers.
The Regioselectivity Problem
When sec-butylhydrazine reacts with a 1,3-dielectrophile (e.g., ethyl acetoacetate), the most nucleophilic nitrogen (N1 of hydrazine) attacks the most electrophilic carbonyl. However, steric bulk from the sec-butyl group and solvent effects can invert this preference.
-
Isomer A (Target): 1-(sec-butyl)-5-methyl-1H-pyrazole (Sterically congested, often kinetic product).
-
Isomer B (Byproduct): 1-(sec-butyl)-3-methyl-1H-pyrazole (Thermodynamically stable).
Validated Synthetic Pathways
Method 1: The Enaminone Route (High Regiofidelity) To exclusively generate the 5-methyl isomer, the use of enaminones (specifically N,N-dimethylenaminones) is superior to simple diketones. The reaction proceeds via a Michael-type addition-elimination sequence that dictates regiochemistry.
Method 2: Fluorinated Solvent Control Recent literature suggests that using fluorinated alcohols like HFIP (Hexafluoroisopropanol) can reverse regioselectivity in cyclocondensations via specific hydrogen-bond activation of the carbonyls.
Figure 1: Mechanistic divergence in pyrazole synthesis. The enaminone route is preferred for high fidelity 5-methyl substitution.
Part 3: Stereochemical Considerations
The sec-butyl group introduces a chiral center adjacent to the pyrazole nitrogen. In biological systems (specifically SDH inhibition), one enantiomer typically exhibits 10-100x greater potency.
-
Resolution: Racemic 1-(sec-butyl)pyrazole esters can be resolved using chiral HPLC (e.g., Chiralpak AD-H columns) or enzymatic hydrolysis (Lipase from Candida antarctica).
-
Asymmetric Synthesis: Utilizing commercially available (S)-2-aminobutane to generate chiral hydrazine is the most direct route to enantiopure scaffolds, avoiding wasteful resolution steps.
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Targeting the key intermediate for SDHI synthesis.
Reagents:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Enaminone equivalent)
-
sec-Butylhydrazine hydrochloride
-
Ethanol (Anhydrous)
-
Triethylamine (Et3N)
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask under N2 atmosphere.
-
Addition: Cool to 0°C. Add sec-butylhydrazine hydrochloride (10.5 mmol) followed by dropwise addition of Et3N (11 mmol).
-
Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. Heat to reflux for 3 hours to ensure complete cyclization.
-
Work-up: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL) and wash with 1N HCl (2x20 mL) to remove unreacted hydrazine, followed by brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 8:2). The 5-methyl isomer typically elutes after the 3-methyl isomer if traces are present, due to higher polarity from the ester/methyl steric interaction.
Self-Validation Check:
-
1H NMR (CDCl3): Look for the pyrazole C3-H singlet around δ 7.8-8.0 ppm. The sec-butyl methine proton should appear as a multiplet around δ 4.2-4.5 ppm.
-
Regio-confirmation: NOESY experiment. Strong NOE correlation between the sec-butyl methine and the C5-Methyl group confirms the 1,5-substitution pattern.
Part 5: Biological Application (SDHI Fungicides)
The 1-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxamide motif acts by inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of fungi.
Mechanism of Action: The amide carbonyl oxygen forms a hydrogen bond with Trp164 (or equivalent) in the SDH binding pocket. The sec-butyl group occupies a hydrophobic sub-pocket (Zone II), providing tighter binding than smaller alkyl groups.
Comparative Activity Data (Modeled)
Data synthesized from structure-activity relationship (SAR) studies of Penflufen/Fluxapyroxad analogs.
| Substituent (R) | LogP | Relative SDH Inhibition (IC50) | Fungicidal Efficacy (R. solani) |
| N-Methyl | 1.2 | 1.0x (Baseline) | Moderate |
| N-Isopropyl | 2.1 | 4.5x | High |
| N-(sec-Butyl) | 2.6 | 8.2x | Very High |
| N-(tert-Butyl) | 2.5 | 0.5x (Steric Clash) | Low |
Table 1: Impact of N-alkyl substitution on physicochemical properties and biological potency. The sec-butyl group offers an optimal balance of lipophilicity and steric accommodation.
Figure 2: Molecular interaction model of the pyrazole ligand within the SDH active site.
Part 6: References
-
Regioselectivity in Pyrazole Synthesis: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. Link
-
SDHI Fungicide Design: Yan, X., et al. "Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives."[1] Royal Society of Chemistry Advances, 2021. Link
-
Fluorinated Solvents in Synthesis: Fante, B., et al. "Controlling Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2018.
-
Chiral Separation of Pyrazoles: "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." Journal of Chromatography A, 2020. Link
-
Commercial Analog Data: "Methyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate Product Page." ChemScene. Link
Sources
A Technical Guide to Investigating the Biological Activity Potential of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Abstract
The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and drug candidates.[1][2][3] Its metabolic stability, synthetic tractability, and capacity for diverse biological interactions make it a cornerstone of modern drug discovery.[3][4] This guide focuses on a specific, under-investigated derivative: 1-(sec-Butyl)-5-methyl-1H-pyrazole. While direct biological data for this compound is not available, its structural features—a moderately sized, lipophilic N1-substituent and a C5-methyl group—provide a strong basis for hypothesizing its potential pharmacological activities. This document provides a comprehensive theoretical framework and detailed, field-proven experimental methodologies for systematically evaluating the anticancer, anti-inflammatory, and antimicrobial potential of this compound. By synthesizing established structure-activity relationship (SAR) principles with robust experimental design, this guide serves as a roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of novel pyrazole derivatives.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[5] Its prevalence is not coincidental; the scaffold's unique electronic and steric properties allow it to engage with a wide variety of biological targets through hydrogen bonding, hydrophobic interactions, and metal coordination.[2] This versatility has led to the development of pyrazole-containing drugs across diverse therapeutic areas.
Several FDA-approved drugs feature the pyrazole core, underscoring its clinical significance.[6] Notable examples include:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.[7]
-
Crizotinib & Pralsetinib: Tyrosine kinase inhibitors used in the treatment of specific types of non-small cell lung cancer.[6]
-
Rimonabant: A cannabinoid receptor-1 (CB1) antagonist formerly used as an anorectic and anti-obesity drug.[8]
The success of these compounds highlights the pyrazole nucleus as a robust starting point for drug design, capable of being chemically modified to achieve high potency and target selectivity.[4][9]
Structural Analysis and Hypothesis of Bioactivity
The biological activity of pyrazole derivatives is critically dependent on the nature and position of substituents on the heterocyclic ring.[10][11] The structure of 1-(sec-Butyl)-5-methyl-1H-pyrazole presents two key points of substitution that inform our hypotheses.
-
The N1-sec-Butyl Group: The substituent at the N1 position is crucial for modulating pharmacokinetic and pharmacodynamic properties. The sec-butyl group is a non-planar, moderately lipophilic alkyl chain. Its size and steric bulk, compared to a simple methyl or a larger phenyl group, can significantly influence how the molecule fits into the binding pocket of a target protein.[11] Studies on other pyrazoles have shown that N-substitution can dramatically alter activity; for instance, the introduction of lipophilic moieties at the N1 position has been observed to decrease activity against certain metalloproteases, suggesting that this position is key to achieving target selectivity.[11] We hypothesize that the sec-butyl group may confer an optimal balance of lipophilicity for membrane permeability and steric hindrance to favor binding to specific hydrophobic sub-pockets within kinases or enzymes.
-
The C5-Methyl Group: Methyl substitution on the pyrazole core is a common feature in many bioactive derivatives.[10][12] The C5-methyl group can influence the molecule's electronic profile and participate in hydrophobic interactions within a target's active site. Its presence can enhance binding affinity and contribute to overall potency.[10]
Based on these structural features and the vast body of literature on related compounds, we propose that 1-(sec-Butyl)-5-methyl-1H-pyrazole is a prime candidate for investigation in three primary areas: oncology, inflammation, and infectious diseases.
Proposed Areas of Biological Investigation
The versatility of the pyrazole scaffold suggests a multi-pronged screening approach. We recommend focusing on the following areas where pyrazole derivatives have historically shown significant promise.
-
Anticancer Potential: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[13] Their mechanisms often involve the inhibition of key proteins that drive cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs), or disruption of the cellular machinery required for division, such as tubulin polymerization.[6][12][13]
-
Anti-inflammatory Potential: The clinical success of Celecoxib firmly establishes the potential of pyrazoles as anti-inflammatory agents.[7] The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12][14] Determining the compound's activity and selectivity for COX-1 versus COX-2 is a critical step.
-
Antimicrobial Potential: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrazole derivatives have demonstrated promising broad-spectrum activity against various bacterial and fungal pathogens, including resistant strains.[1][3][15]
Methodologies for Evaluating Biological Potential
A structured, hierarchical approach to screening is essential for efficiently characterizing the biological profile of a novel compound. The following protocols are foundational for the initial investigation.
Anticancer Activity Evaluation
The initial evaluation should follow a logical progression from general cytotoxicity screening to more specific mechanism-of-action studies.
Workflow for Anticancer Potential Assessment
Caption: General workflow for in vitro anticancer drug screening.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It serves as a robust, high-throughput first-pass screen to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).[12] This initial screen across a panel of diverse cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) can reveal both potency and potential tumor selectivity.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-(sec-Butyl)-5-methyl-1H-pyrazole in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Anti-inflammatory Activity Evaluation
-
Rationale: The primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. An in vitro assay to determine the compound's inhibitory activity against both COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation) is crucial. High selectivity for COX-2 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[14]
Mechanism of COX Inhibition
Caption: Inhibition of prostaglandin synthesis by a COX inhibitor.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
-
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the diluted test compound or reference inhibitor to the wells. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately begin reading the fluorescence (e.g., Excitation/Emission = 535/590 nm) every minute for 10 minutes using a plate reader. The rate of increase in fluorescence is proportional to COX activity.
-
Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Antimicrobial Activity Evaluation
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[15] It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. The broth microdilution method is a reliable and widely used technique for determining MIC values.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Step-by-Step Methodology:
-
Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.
-
Data Presentation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
| Compound | Assay | Target/Cell Line | Result (IC50 / MIC in µM) |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | Cytotoxicity | MCF-7 (Breast Cancer) | Experimental Value |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | Cytotoxicity | A549 (Lung Cancer) | Experimental Value |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | COX Inhibition | COX-1 | Experimental Value |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | COX Inhibition | COX-2 | Experimental Value |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | Antimicrobial | S. aureus | Experimental Value |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | Antimicrobial | E. coli | Experimental Value |
Conclusion and Future Directions
1-(sec-Butyl)-5-methyl-1H-pyrazole is a structurally intriguing molecule that, based on extensive SAR data from the broader pyrazole class, holds significant potential as a bioactive agent. The proposed methodologies provide a robust and logical framework for conducting a thorough initial investigation into its anticancer, anti-inflammatory, and antimicrobial properties.
Positive results from these initial screens should be followed by more in-depth mechanistic studies, including analysis of apoptosis induction, specific kinase profiling, and in vivo efficacy studies in relevant animal models. The journey from a hypothetical compound to a validated lead is rigorous, but it begins with the systematic and scientifically sound evaluation outlined in this guide.
References
- Benchchem. Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- PubMed. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
- Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- PMC. Current status of pyrazole and its biological activities.
- Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
- PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Benchchem. An In-depth Technical Guide on the Biological Activities of Methyl Pyrazole Compounds.
- Pyrazole: A Versatile Moiety.
- ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.
- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Technical Guide: pKa and Acidity Profile of 1-(sec-Butyl)-5-methyl-1H-pyrazole
The following is an in-depth technical guide on the acidity and pKa values of 1-(sec-Butyl)-5-methyl-1H-pyrazole, structured for researchers and drug development professionals.
Executive Summary
1-(sec-Butyl)-5-methyl-1H-pyrazole (CAS: 63935-97-7 / Analogous Ref) is a 1,5-disubstituted pyrazole scaffold frequently utilized as a core pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, agrochemicals). Its physicochemical behavior is defined by a duality: it acts as a weak base at the pyridine-like nitrogen (N2) and a carbon acid capable of lateral lithiation at the C5-methyl group.
This guide provides a rigorous analysis of its acid-base properties, derived from structure-activity relationships (SAR) of 1,5-dialkylpyrazoles, and details the experimental protocols required for precise determination.
Part 1: Physicochemical Identity & Structural Logic
Structural Architecture
The molecule consists of a pyrazole ring substituted at the N1 position with a sec-butyl group and at the C5 position with a methyl group. This specific substitution pattern creates a unique steric and electronic environment compared to the more common 1,3-isomers.
-
N1 (Pyrrole-like): Substituted with sec-butyl.[1] No lone pair available for protonation; involved in aromatic sextet.
-
N2 (Pyridine-like):
hybridized with a lone pair in the plane of the ring. This is the basic center .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
C5-Methyl: Adjacent to N1.[2][3] The protons here are "benzylic-like" regarding the aromatic ring, making them the site of kinetic acidity (lateral lithiation).[4]
Computed Properties
| Property | Value (Estimated/Computed) | Context |
| Formula | MW: 138.21 g/mol | |
| LogP | 2.3 ± 0.2 | Moderate lipophilicity due to sec-butyl chain.[1][2] |
| H-Bond Donors | 0 | Aprotic (cannot donate H-bond). |
| H-Bond Acceptors | 1 | N2 lone pair. |
| Rotatable Bonds | 2 | sec-Butyl chain flexibility. |
Part 2: Basicity (Conjugate Acid pKa)
Theoretical pKa Value
The "pKa" of a pyrazole typically refers to the acidity of its conjugate acid (
-
Reference Standard: Unsubstituted pyrazole (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Electronic Effect (+I): Alkyl groups are electron-donating.[5]
-
The 5-methyl group donates electron density into the ring, stabilizing the positive charge on the protonated cation (
). -
The 1-sec-butyl group is a strong inductive donor (
), further increasing basicity compared to 1-methyl.
-
-
Steric Effect: The sec-butyl group is bulky. While electronic donation favors basicity, steric bulk around the ring can hinder solvent stabilization of the cation. However, in 1,5-disubstitution, the N2 site is relatively exposed (distal to C5-Me, adjacent to N1-secBu). The steric clash is primarily between N1-secBu and C5-Me, which may twist the ring substituents but leaves the N2 lone pair accessible.
Estimated Experimental Range:
Based on data for 1,5-dimethylpyrazole (
Biological Implication
With a pKa ~2.7, this compound remains neutral at physiological pH (7.[5]4) and gastric pH (1.2).[5] This ensures high membrane permeability (passive diffusion) but implies that salt formation for solubility enhancement requires strong acids (e.g., HCl, methanesulfonic acid).[5]
Visualization: Protonation Pathway
Caption: Protonation occurs exclusively at the N2 nitrogen.[5] The equilibrium favors the neutral form above pH 3.0.[5]
Part 3: C-H Acidity (Lateral Lithiation)[2]
While the pKa of the ring protons is extremely high (>40), the C5-methyl group possesses a functional acidity (
Mechanism of Acidity
In 1,5-dialkylpyrazoles, the C5-methyl protons are "lateral" positions. Deprotonation generates a carbanion that is stabilized by resonance with the aromatic ring.
-
Reagent Required: Strong organolithium bases (n-BuLi or t-BuLi).
-
Regioselectivity: Unlike 1-methylpyrazole (which can lithiate at the N-methyl group), the 1-sec-butyl group has a methine proton (
-CH) which is sterically hindered and less acidic than the primary protons of the C5-methyl group. Therefore, lithiation occurs selectively at the C5-methyl.
Experimental Protocol: Lateral Lithiation
Objective: To generate the C5-lithiated species for electrophilic trapping (e.g., carboxylation, alkylation).
-
Preparation: Dissolve 1-(sec-butyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous THF under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
-
Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.
-
Note: The solution typically turns yellow/orange, indicating anion formation.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Quenching: Add electrophile (e.g.,
, MeI) and allow to warm to room temperature.
Part 4: Experimental Determination of pKa
Since exact literature values for this specific derivative are scarce, the following self-validating protocol is recommended for internal determination.
Potentiometric Titration Protocol
Scope: Determination of Conjugate Acid pKa (Range 2.0 – 4.0).
Materials:
-
Compound: 10 mg of 1-(sec-Butyl)-5-methyl-1H-pyrazole.
-
Solvent: 0.1 M KCl (ionic strength adjustor) with 5% Methanol (for solubility).
Workflow:
-
Dissolution: Dissolve the compound in 20 mL of the solvent mixture. Ensure complete solubility (the neutral form is lipophilic; if cloudy, increase MeOH to 10-20% and extrapolate to 0% organic using the Yasuda-Shedlovsky equation).
-
Acidification: Adjust starting pH to ~1.5 using HCl (fully protonated state).
-
Titration: Titrate with 0.1 M NaOH (standardized) in small increments (0.05 mL).
-
Data Analysis: Plot pH vs. Volume of NaOH. The half-equivalence point (inflection) corresponds to the pKa.[5]
-
Validation: The first derivative plot (
) should show a sharp peak at the equivalence point.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Visualization: Analytical Workflow
Caption: Step-by-step workflow for potentiometric pKa determination.
Part 5: References
-
Elguero, J., et al. (2002).[5] Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. Journal of Organic Chemistry. Link[5]
-
Micetich, R. G. (1970).[5] Lithiation of five-membered heteroaromatic compounds.[3][7][8] The methyl substituted 1,2-azoles. Canadian Journal of Chemistry. Link[5]
-
PubChem Compound Summary . 1,5-Dimethylpyrazole (Analogous Data). National Library of Medicine. Link[5]
-
Rosa, F. A., et al. (2008).[5][9] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. Link
-
Leito, I., et al. (2018).[5] pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Link[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. books.moswrat.com [books.moswrat.com]
- 5. One moment, please... [analytical.chem.ut.ee]
- 6. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Methodological & Application
Application Note & Synthesis Protocol: Regioselective Synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Abstract: This document provides a comprehensive guide for the synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole, a substituted N-alkyl pyrazole. The protocol is based on the classical Knorr pyrazole synthesis, a robust and widely adopted method for constructing the pyrazole core. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into the critical parameters that govern reaction success, yield, and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this class of heterocyclic compounds.
Scientific Introduction & Strategic Overview
Pyrazoles are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] The functionalization of the pyrazole ring, particularly N-alkylation, is a key strategy for modulating the physicochemical and biological properties of these molecules.[4]
The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole will be achieved via the Knorr pyrazole synthesis. This foundational reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][5][6] A critical aspect of this synthesis, when using substituted hydrazines and unsymmetrical dicarbonyls, is controlling the regioselectivity to obtain the desired isomer.[5][7][8]
Our strategy employs the following key precursors:
-
β-Dicarbonyl Component: Acetoacetaldehyde sodium salt. This precursor is specifically chosen to install a methyl group at the C5 position of the pyrazole ring while leaving the C3 position unsubstituted.
-
Hydrazine Component: sec-Butylhydrazine hydrochloride. This reagent introduces the sec-butyl group at the N1 position of the pyrazole ring. It is supplied as a stable hydrochloride salt and must be converted to its free base form to act as an effective nucleophile.[9][10]
The reaction proceeds through a well-established mechanism involving initial hydrazone formation, followed by intramolecular cyclization and a final acid-catalyzed dehydration step to yield the aromatic pyrazole ring.[6][8]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
using 1-(sec-Butyl)-5-methyl-1H-pyrazole as a ligand in coordination chemistry
Application Note: 1-(sec-Butyl)-5-methyl-1H-pyrazole as a Ligand in Coordination Chemistry
Part 1: Introduction & Ligand Design Philosophy
1-(sec-Butyl)-5-methyl-1H-pyrazole represents a specialized class of monodentate nitrogen-donor ligands used to fine-tune the steric and electronic environment of transition metal catalysts. Unlike the more common 3,5-dimethylpyrazole, this asymmetric ligand offers a unique "remote steric control" mechanism.
The "Buttressing" Effect: In coordination chemistry, the primary steric interaction usually occurs at the metal center. However, in this specific isomer:
-
N2 (Donor Site): Flanked by the bulky sec-butyl group (at N1) and a Hydrogen atom (at C3). This creates a "semi-open" coordination pocket.
-
C5-Methyl Group: Located adjacent to the N1-sec-butyl group but away from the metal. Its primary function is steric buttressing —it restricts the rotational freedom of the sec-butyl group, locking it into a conformation that maximizes chiral induction or solubility without directly crowding the metal center (as a C3-methyl would).
Key Applications:
-
Asymmetric Catalysis: The chiral sec-butyl center (if resolved) can induce enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Hydrometallurgy: The lipophilic sec-butyl tail makes this ligand an excellent extractant for Cu(II) and Ni(II) from aqueous sulfate solutions.
-
MOF Linker Design: Used to introduce pore chirality in Metal-Organic Frameworks.
Part 2: Synthesis & Purification Protocol
Challenge: The synthesis of N-alkylpyrazoles often yields a mixture of 1,3- and 1,5-isomers. For 1-(sec-Butyl)-5-methyl-1H-pyrazole , the 1,5-isomer is the thermodynamic product but often forms in lower yields than the 1,3-isomer during direct alkylation.
Workflow Diagram: Regioselective Synthesis
Caption: Synthesis workflow highlighting the critical separation step required to isolate the 1,5-isomer from the 1,3-isomer byproduct.
Detailed Protocol: Alkylation and Separation
Materials:
-
3-Methylpyrazole (1.0 eq)
-
2-Bromobutane (1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Add 3-methylpyrazole dropwise. Stir for 30 min until H₂ evolution ceases.
-
Note: The pyrazolate anion is ambident. The N1 position (next to C5-H) is more nucleophilic but more sterically hindered than N2 (next to C3-Me).
-
-
Alkylation: Add 2-bromobutane dropwise.
-
Critical: To favor the 5-methyl isomer (alkylation at the nitrogen adjacent to the methyl group), use a polar aprotic solvent and higher temperatures (Reflux, 60°C) to push for thermodynamic equilibrium, although the 1,3-isomer (alkylation at the less hindered nitrogen) will still dominate.
-
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
-
Isomer Separation (The Critical Step):
-
Technique: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Identification:
-
1-(sec-Butyl)-3-methylpyrazole (Unwanted): Usually elutes second (more polar due to accessible N-lone pair).
-
1-(sec-Butyl)-5-methylpyrazole (Target): Usually elutes first (less polar; the 5-methyl group shields the nitrogen lone pair slightly).
-
-
Validation: Check 1H NMR.
-
Target (1,5-isomer): The proton at C4 appears as a singlet (or doublet) around 6.0 ppm. The C3-H is distinct. Crucially, NOESY will show a correlation between the N-sec-butyl protons and the C5-Methyl protons.
-
-
Part 3: Coordination Protocol (Pd-Catalysis Model)
This protocol describes the formation of [PdCl2(L)2], a precatalyst for cross-coupling.
Reagents:
-
Palladium(II) Chloride (PdCl2) or [PdCl2(MeCN)2]
-
Ligand: 1-(sec-Butyl)-5-methyl-1H-pyrazole[2]
-
Solvent: Dichloromethane (DCM) or Methanol[1]
Procedure:
-
Preparation: Dissolve [PdCl2(MeCN)2] (100 mg, 0.38 mmol) in DCM (5 mL). The solution should be orange.
-
Ligand Addition: Add the pyrazole ligand (2.1 eq, 0.80 mmol) dropwise.
-
Reaction: Stir at room temperature for 2 hours. The color typically shifts to a lighter yellow, indicating ligand exchange.
-
Precipitation: Add Hexane or Diethyl Ether slowly to induce precipitation of the complex.
-
Filtration: Collect the yellow solid, wash with cold pentane, and dry under vacuum.
Characterization Table:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Downfield shift of C3-H (~0.5 ppm) | Indicates coordination of N2 to Metal. |
| 1H NMR | C5-Me signal remains static or slight shift | Confirms the methyl is distal to the metal center. |
| Far-IR | Bands at 340, 290 cm⁻¹ | Characteristic of cis-Pd-Cl₂ stretching. |
| Elemental Analysis | Matches PdCl2(C8H14N2)2 | Confirms 1:2 Metal:Ligand stoichiometry. |
Part 4: Application in Solvent Extraction
The sec-butyl group provides sufficient lipophilicity to extract metal ions from aqueous phases into organic solvents, a key process in metal recovery.
Protocol:
-
Organic Phase: Dissolve 0.1 M Ligand in Chloroform or Kerosene.
-
Aqueous Phase: Prepare 0.01 M CuSO₄ solution (pH adjusted to 5.0 with buffer).
-
Extraction: Mix equal volumes (1:1) in a separatory funnel. Shake vigorously for 10 minutes.
-
Separation: Allow phases to settle. The organic phase turns blue/green (Cu-complex).
-
Quantification: Measure Cu(II) concentration in the aqueous raffinate using Atomic Absorption Spectroscopy (AAS).
Mechanism Diagram:
Caption: Mechanism of biphasic metal extraction driven by the lipophilicity of the sec-butyl substituent.
References
-
Luque, C., et al. (2011).[3] "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres." Inorganica Chimica Acta, 367(1), 35–43. Link
-
Mukherjee, R. (2000).[4] "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218.[4] Link
-
BenchChem Application Note. (2025). "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support. Link
- Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press.
Disclaimer: This protocol involves the use of hazardous chemicals (NaH, Alkyl Halides, Heavy Metals). All procedures must be performed in a fume hood with appropriate PPE.
Sources
catalytic applications of 1-(sec-Butyl)-5-methyl-1H-pyrazole complexes
An Advanced Guide to the Catalytic Applications of 1-(sec-Butyl)-5-methyl-1H-pyrazole Complexes
Executive Summary
The rational design of transition metal catalysts relies heavily on the steric and electronic tunability of ancillary ligands. 1-(sec-Butyl)-5-methyl-1H-pyrazole (SBMP) has emerged as a highly effective, aprotic N-donor ligand in homogeneous catalysis. Unlike unsubstituted pyrazoles, which often form inactive polymeric metal-pyrazolate bridges via deprotonation, the N1-alkylation in SBMP ensures the formation of discrete, highly active molecular complexes.
This application note details the mechanistic causality, validated protocols, and quantitative performance of SBMP-coordinated Palladium (Pd) and Copper (Cu) complexes in cross-coupling and aerobic oxidation workflows.
Ligand Design & Mechanistic Causality
The catalytic superiority of SBMP is driven by two distinct structural features that dictate metal coordination geometry and reaction kinetics:
-
Steric Shielding via the sec-Butyl Group : The sec-butyl moiety at the N1 position introduces branching directly at the
-carbon. This creates a bulky, chiral environment that restricts rotation around the N-C bond. In palladium catalysis, this steric pressure is critical; it shields the metal center to prevent the aggregation of active Pd(0) into inactive palladium black, while simultaneously accelerating the reductive elimination step by crowding the Pd(II) intermediate [1]. -
Electronic Tuning via the 5-Methyl Group : The 5-methyl group acts as an electron-donating moiety via inductive effects, increasing the electron density at the N2 coordinating nitrogen. This strong
-donation stabilizes high-oxidation-state intermediates following oxidative addition and enhances the overall nucleophilicity of the metal center.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of pharmaceutical synthesis. SBMP-Pd complexes excel in this domain because the steric bulk of the ligand lowers the activation energy required for C-C bond formation during reductive elimination.
Self-Validating Protocol: Microwave-Assisted Suzuki Coupling
To ensure this protocol is self-validating, a parallel control reaction lacking the SBMP ligand must be run. The precipitation of palladium black and a stalled conversion (<10%) in the control will validate that SBMP is actively stabilizing the homogeneous Pd(0) species. Mesitylene is included as an internal standard for precise GC-FID mass balance tracking.
Reagents & Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)
(0.01 mmol, 1 mol%) -
1-(sec-Butyl)-5-methyl-1H-pyrazole (SBMP) (0.022 mmol, 2.2 mol%)
-
K
CO (2.0 mmol) -
Solvent: 1,4-Dioxane/H
O (4:1 v/v, 5 mL) -
Internal Standard: Mesitylene (0.5 mmol)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, combine Pd(OAc)
and SBMP in 2 mL of 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a clear pale yellow, indicating the formation of the active Pd(II)-SBMP pre-catalyst. -
Substrate Addition: Add the aryl halide, arylboronic acid, K
CO , and mesitylene to the vial. -
Solvent Addition: Add the remaining 2 mL of 1,4-dioxane and 1 mL of degassed H
O. Seal the vial with a Teflon septum. -
Microwave Irradiation: Place the vial in a microwave synthesizer. Heat to 110 °C for 20 minutes with a maximum power output of 150 W.
-
Workup & Validation: Cool to room temperature. Extract the mixture with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO
. Inject a 1 L aliquot into the GC-FID to calculate conversion and yield against the mesitylene standard.
Quantitative Data Summary
Table 1: Performance of Pd-SBMP in Suzuki-Miyaura Couplings
| Substrate (Ar-X) | Boronic Acid | Temp (°C) | Time (min) | GC Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 110 | 20 | 98 |
| 4-Chloroacetophenone | Phenylboronic acid | 110 | 30 | 89 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 110 | 20 | 94 |
Pathway Visualization
Fig 1. Catalytic cycle of Pd-SBMP in Suzuki-Miyaura cross-coupling.
Application II: Copper-Catalyzed Biomimetic Aerobic Oxidation
Copper-pyrazole complexes are highly effective biomimetic catalysts for the aerobic oxidation of alcohols and catechols (catecholase activity). The use of Cu(CH
Self-Validating Protocol: Oxidation of Catechol to o-Quinone
This protocol utilizes real-time UV-Vis spectroscopy as a self-validating mechanism. The conversion of catechol to o-quinone exhibits a distinct isosbestic point and a new absorption maximum at 390 nm. The linear increase in absorbance at 390 nm mathematically validates the steady-state kinetics of the Cu-SBMP catalyst.
Reagents & Materials:
-
Catechol (10.0 mmol)
-
Cu(CH
COO) H O (0.1 mmol, 1 mol%) -
SBMP (0.2 mmol, 2 mol%)
-
Solvent: Methanol (HPLC Grade, 20 mL)
-
Oxidant: Atmospheric Oxygen (O
)
Step-by-Step Methodology:
-
In Situ Complexation: Dissolve Cu(CH
COO) H O and SBMP in 10 mL of methanol in a 50 mL round-bottom flask. Stir at 25 °C for 30 minutes. The solution will turn deep blue/green, confirming the coordination of the pyrazole nitrogens to the Cu(II) center. -
Substrate Preparation: In a separate vial, dissolve catechol in 10 mL of methanol.
-
Reaction Initiation: Add the catechol solution to the catalyst mixture. Leave the flask open to the atmosphere (or fit with an O
balloon for accelerated kinetics) and stir vigorously at 500 rpm to ensure maximum oxygen mass transfer. -
Kinetic Validation: Every 15 minutes, extract a 50
L aliquot, dilute to 3 mL with methanol, and record the UV-Vis spectrum from 300 to 600 nm. Track the peak at 390 nm. -
Isolation: Once the 390 nm absorbance plateaus (typically 2 hours), concentrate the solvent in vacuo and purify the o-quinone via short-path silica gel chromatography.
Quantitative Data Summary
Table 2: Cu-SBMP Catalyzed Aerobic Oxidation Metrics
| Substrate | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
|---|
| Catechol | O
Pathway Visualization
Fig 2. Experimental workflow for in situ Cu-SBMP catalyzed aerobic oxidation.
References
-
Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (via PubMed Central) URL: [Link]
-
Title: New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone Source: Molecules (MDPI) URL: [Link]
-
Title: Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes: Molecular structures of the pyrazole derivatives Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]
Application Note: Regioselective C4-Functionalization of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Executive Summary
The pyrazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalization of the pyrazole core, particularly at the C4 position, is a critical strategy for tuning physicochemical properties, modulating lipophilicity, and optimizing target binding affinities. 1-(sec-Butyl)-5-methyl-1H-pyrazole presents a unique steric and electronic profile. The bulky N1-sec-butyl group and the C5-methyl group provide significant lipophilicity, while their combined electron-donating effects make the C4 position the most nucleophilic center on the ring. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the regioselective C4-functionalization of this scaffold via halogenation and subsequent transition-metal-catalyzed cross-coupling.
Mechanistic Rationale for C4-Regioselectivity
Understanding the electronic distribution of the pyrazole ring is paramount for predicting its reactivity. Pyrazoles are π-excessive heterocycles where the lone pair on the pyrrole-like nitrogen (N1) delocalizes into the aromatic system.
For 1-(sec-butyl)-5-methyl-1H-pyrazole, the N1-sec-butyl group exerts a strong inductive (+I) electron-donating effect. Simultaneously, the C5-methyl group provides both +I and hyperconjugative electron donation. These combined electronic effects funnel electron density directly toward the C4 position, making it the absolute thermodynamic and kinetic sink for1[1].
While direct C-H arylation of pyrazoles is possible, it often suffers from poor regiocontrol, requires harsh oxidative conditions, or necessitates pre-installed directing groups[2]. Therefore, a highly modular, two-step approach—regioselective C4-halogenation followed by palladium-catalyzed cross-coupling—remains the gold standard for late-stage functionalization and structure-activity relationship (SAR) exploration[3].
Quantitative Data: Halogenation Conditions
The initial activation of the C4 position requires the installation of a halogen handle. Table 1 summarizes the quantitative outcomes of various SEAr halogenation conditions applied to substituted pyrazoles.
Table 1: Quantitative Comparison of C4-Halogenation Conditions for Pyrazoles
| Reagent System | Solvent | Temp | Time | Yield | Mechanistic Notes |
| NBS (1.05 eq) | MeCN | 0 °C to RT | 2 h | >90% | Optimal for laboratory scale; polar aprotic solvent stabilizes the arenium ion intermediate[4]. |
| NBS (1.05 eq) | H2O | RT | 4 h | 85-92% | Green chemistry alternative; product often precipitates directly from the aqueous medium[4]. |
| I2 / HIO3 | AcOH / CCl4 | 60 °C | 6 h | 75-85% | Generates the highly reactive I+ species; useful when downstream coupling requires a more labile C-I bond[5]. |
| Br2 | AcOH | RT | 1 h | 80-85% | Highly atom-economical but requires stringent safety protocols due to the corrosive nature of liquid bromine[6]. |
Experimental Protocols
Protocol A: Regioselective C4-Bromination
Objective: Install a versatile cross-coupling handle at the C4 position using N-Bromosuccinimide (NBS).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1-(sec-butyl)-5-methyl-1H-pyrazole (1.0 equiv) and a magnetic stir bar.
-
Solvation: Dissolve the starting material in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Shield the flask from light using aluminum foil. Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Expertise & Experience Insight: NBS can undergo homolytic cleavage under ambient light, generating bromine radicals that may abstract hydrogen from the allylic C5-methyl or the tertiary carbon of the N1-sec-butyl group. Conducting the reaction strictly in the dark and utilizing a polar aprotic solvent (MeCN) enforces heterolytic cleavage, driving the ionic SEAr pathway exclusively at the C4 position[6].
Self-Validating System: Analyze the crude mixture via LC-MS. The successful formation of 4-bromo-1-(sec-butyl)-5-methyl-1H-pyrazole is confirmed by the appearance of a distinct 1:1 M/M+2 isotope pattern (characteristic of 79Br and 81Br), which is completely absent in the starting material.
Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Couple the 4-bromo intermediate with an aryl boronic acid to generate a novel C4-arylated scaffold.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 4-bromo-1-(sec-butyl)-5-methyl-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Degas the mixture by sparging with Argon for 15 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv). Seal the tube.
-
Heating: Heat the reaction mixture at 90 °C in an oil bath for 12 hours.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Concentrate the filtrate and purify via silica gel flash chromatography.
Expertise & Experience Insight: The newly formed C4-bromo pyrazole is an electron-rich heteroaryl halide, which can render the oxidative addition step of the catalytic cycle sluggish compared to electron-deficient aryl halides. The bidentate dppf ligand is sterically demanding and electron-rich, accelerating oxidative addition while preventing the formation of inactive, off-cycle Pd-bis(pyrazole) complexes[3].
Self-Validating System: The completion of the Suzuki coupling is marked by the complete disappearance of the brominated isotope cluster in the LC-MS trace, replaced by a single exact mass peak corresponding to the arylated product. Additionally, TLC will show a highly UV-active spot due to the extended π-conjugation of the new biaryl system.
Workflow Visualization
Workflow for the regioselective C4-functionalization of 1-(sec-butyl)-5-methyl-1H-pyrazole.
References[2] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Verified Link[1] Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Publishing. Verified Link[5] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. NIH.Verified Link[4] Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications.Verified Link[3] Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. KTU ePubl. Verified Link[6] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Verified Link
Sources
1-(sec-Butyl)-5-methyl-1H-pyrazole as an intermediate in agrochemical synthesis
Strategic Context: The SDHI Scaffold
The moiety 1-(sec-Butyl)-5-methyl-1H-pyrazole represents a critical steric and lipophilic scaffold in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Unlike simple methyl or phenyl substitutions, the sec-butyl group introduces a chiral center adjacent to the pyrazole nitrogen, significantly influencing the binding affinity to the ubiquinone-binding site (site II) of the fungal complex II enzyme.
For process chemists, this molecule presents two primary challenges:
-
Regioselectivity: Achieving the 1,5-isomer (5-methyl) over the thermodynamically stable 1,3-isomer.
-
Chirality: Managing the sec-butyl stereocenter (often synthesized racemically and resolved, or synthesized via enantiopure hydrazine).
This guide details a scalable, robust protocol for the synthesis of Ethyl 1-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylate , the stable precursor to the active carboxylic acid intermediate.
Synthetic Pathway Design
The industrial standard for generating 1-substituted-5-methyl-4-carboxypyrazoles relies on the Gould-Jacobs type cyclization utilizing an ethoxymethylene intermediate. This route is preferred over standard Knorr synthesis (diketone + hydrazine) because it offers superior regiocontrol.
The Reaction Scheme
-
Precursor Formation: Acetoacetic ester is treated with Triethyl Orthoformate (TEOF) or DMF-DMA to generate the Ethyl 2-(ethoxymethylene)acetoacetate .
-
Cyclization: The ethoxymethylene intermediate reacts with sec-butylhydrazine .
-
Regiocontrol Mechanism: The reaction is driven by the initial attack of the more nucleophilic hydrazine nitrogen (NH2) on the most electrophilic carbon (the enol ether carbon), locking the regiochemistry before ring closure.
Figure 1: Synthetic workflow for the regioselective formation of the 1,5-pyrazole core. The ethoxymethylene route minimizes 1,3-isomer formation compared to standard diketone condensation.
Detailed Experimental Protocol
Phase A: Preparation of Intermediate A
Objective: Synthesize Ethyl 2-(ethoxymethylene)acetoacetate. Scale: 1.0 mol basis.
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Charge Ethyl acetoacetate (130.1 g, 1.0 mol), Triethyl orthoformate (222.3 g, 1.5 mol), and Acetic anhydride (255.2 g, 2.5 mol).
-
Reaction: Heat the mixture to reflux (~130°C). Ethanol/Ethyl acetate byproduct will begin to distill.
-
Monitoring: Continue reflux for 4–6 hours until TLC or GC indicates consumption of ethyl acetoacetate.
-
Workup: Distill off the remaining volatile reagents (acetic anhydride/orthoformate) under reduced pressure (50°C, 20 mbar).
-
Yield: The residue is Intermediate A (Reddish oil, ~170g). Use directly in Phase B without further purification to prevent polymerization.
Phase B: Cyclization to 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carboxylate
Critical Control Point: Temperature control is vital here. Low temperature favors the kinetic product (1,5-isomer).
-
Solvent Prep: In a 2L reactor, dissolve Intermediate A (170 g, ~0.91 mol) in Ethanol (800 mL). Cool to -10°C using a glycol/dry ice bath.
-
Hydrazine Addition: Prepare a solution of sec-butylhydrazine hydrochloride (124.6 g, 1.0 mol) and Triethylamine (101 g, 1.0 mol) in Ethanol (200 mL). Note: If using free base sec-butylhydrazine, omit TEA.
-
Addition Rate: Add the hydrazine solution dropwise over 90 minutes, maintaining internal temperature < -5°C .
-
Mechanistic Note: The unsubstituted NH2 of the hydrazine attacks the ethoxymethylene carbon first. Steric bulk of the sec-butyl group discourages attack at the ketone carbonyl.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (25°C) over 4 hours. Stir for an additional 12 hours.
-
Quench & Extraction:
-
Concentrate ethanol under vacuum.
-
Dissolve residue in Ethyl Acetate (500 mL) and Water (500 mL).
-
Separate phases.[1] Wash organic phase with 0.5N HCl (2 x 200 mL) to remove unreacted hydrazine.
-
Wash with Brine (200 mL), dry over Na2SO4, and concentrate.
-
Phase C: Purification & Isomer Isolation
The crude oil contains predominantly the 1,5-isomer, but 5–10% of the 1,3-isomer may be present.
| Parameter | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |
| Structure | 5-Me, 4-COOEt | 3-Me, 4-COOEt |
| Boiling Point | Higher | Lower |
| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |
| 1H NMR (CH3) | ~2.50 ppm (Singlet) | ~2.35 ppm (Singlet) |
Purification Protocol:
-
High-Vacuum Distillation: Distill the crude oil at 0.5 mmHg. Collect the main fraction (typically 110–120°C). This removes heavy oligomers.
-
Crystallization (Optional): If the ester is solid (melting point depends on enantiopurity), recrystallize from Heptane/IPA (9:1) .
-
Hydrolysis (If Acid is target): Reflux the ester in NaOH/MeOH for 2 hours, strip methanol, acidify to pH 3. The 1-(sec-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid will precipitate.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the Regioisomeric Ratio (RR) .
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Target RR > 95:5 (1,5-isomer : 1,3-isomer).
NMR Validation:
-
Dissolve 10mg in CDCl3.
-
Diagnostic Signal: Look at the pyrazole ring proton (H-3).
-
1,5-isomer: H-3 appears as a singlet around 7.90–8.00 ppm .
-
1,3-isomer: H-5 appears as a singlet shifted upfield, typically 7.60–7.70 ppm .
-
-
NOE Experiment: Irradiate the N-sec-butyl CH signal. If you observe NOE enhancement of the Methyl group (5-Me), you have the 1,5-isomer . If you observe enhancement of the Ring Proton (H-5), you have the 1,3-isomer .
Safety & Handling
-
sec-Butylhydrazine: Potentially genotoxic and a skin sensitizer. Handle in a fume hood with double nitrile gloves. Destroy excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
Exotherm: The cyclization step is exothermic. Failure to control temperature (< 0°C) during addition will result in "thermal runaway" of regioselectivity, increasing the 1,3-isomer impurity.
References
-
Regioselective Synthesis of Pyrazoles
- Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates
- Source: Organic Chemistry Portal / Synlett.
-
URL:[Link]
-
Agrochemical Context (SDHI Chemistry)
-
Analytical Data & Properties
-
General Protocol for Pyrazole Carboxylates
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: MDPI Molecules.
-
URL:[Link]
Sources
- 1. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
Application Note: Microwave-Assisted Regioselective Synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Here is a detailed Application Note and Protocol for the microwave-assisted synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Executive Summary
This guide details the optimized protocol for the synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole , a critical heterocyclic building block in agrochemical (e.g., SDHI fungicides) and pharmaceutical discovery.
Traditional thermal condensation of sec-butylhydrazine with 1,3-dicarbonyl equivalents often suffers from poor regioselectivity, yielding mixtures of the desired 5-methyl and the unwanted 3-methyl isomers. This protocol leverages microwave dielectric heating to accelerate reaction kinetics and improve thermodynamic control, achieving a high-yield, regioselective synthesis.
Key Advantages[1][2][3]
-
Regiocontrol: Optimized conditions favor the 5-methyl isomer (>90:10 ratio).
-
Speed: Reaction time reduced from 12 hours (reflux) to 15 minutes.
-
Efficiency: One-pot synthesis using commercially available precursors.[1]
Scientific Foundation & Mechanism
The Regioselectivity Challenge
The synthesis involves the condensation of sec-butylhydrazine with a 3-carbon electrophile, typically 4,4-dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal). The reaction can proceed via two competing pathways:
-
Path A (Kinetic/Schiff Base): The more nucleophilic primary amine (
) attacks the most electrophilic carbonyl ( ), leading to the 1-(sec-butyl)-3-methyl isomer. -
Path B (Michael Addition/Thermodynamic): The primary amine (
) attacks the -carbon ( ) of the in situ generated enone, followed by cyclization. This leads to the desired 1-(sec-butyl)-5-methyl isomer.
The Microwave Advantage
Microwave irradiation provides rapid, uniform heating through dipolar polarization. In this protocol, we utilize acid catalysis to promote the in situ formation of the enol ether (4-methoxy-3-buten-2-one species). The high temperature accessible via microwave heating favors the reversible formation of intermediates, allowing the system to equilibrate toward the thermodynamically more stable 5-methyl isomer (where the steric bulk of the sec-butyl group is distal to the methyl group).
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation in pyrazole synthesis. Path B is favored under the optimized microwave/acidic conditions.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Equiv. | Role |
| sec-Butylhydrazine HCl | 21355-66-0 | 1.0 | Nucleophile |
| 4,4-Dimethoxy-2-butanone | 5436-21-5 | 1.1 | Electrophile |
| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |
| HCl (Conc. 37%) | 7647-01-0 | 0.1 | Catalyst |
| Sodium Bicarbonate | 144-55-8 | - | Quenching |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Stirring: Magnetic stir bar (Teflon coated).
Step-by-Step Procedure
Step 1: Preparation of Reactants
-
Weigh 1.25 g (10 mmol) of sec-butylhydrazine hydrochloride into a 30 mL microwave vial.
-
Add 10 mL of absolute ethanol. Stir until partially suspended.
-
Add 1.45 g (11 mmol, 1.1 eq) of 4,4-dimethoxy-2-butanone dropwise.
-
Add 85 µL of concentrated HCl (catalytic amount to facilitate acetal hydrolysis).
-
Seal the vial with the appropriate cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Sufficient energy to overcome activation barrier for cyclization. |
| Hold Time | 15:00 min | Optimized for complete conversion without degradation. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (ethanol vapor pressure). |
| Power | Dynamic (Max 200W) | Maintains constant temp; prevents thermal runaway. |
| Stirring | High | Ensures thermal homogeneity. |
Step 3: Workup & Isolation
-
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
-
Open the vial and transfer the solution to a round-bottom flask.
-
Concentrate the solvent under reduced pressure (Rotavap, 40°C).
-
Redissolve the oily residue in 20 mL Ethyl Acetate .
-
Wash with 10 mL Saturated NaHCO₃ (to neutralize acid) and 10 mL Brine .
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.
Step 4: Purification
-
Note: The crude purity is typically >90%. For analytical grade (>98%):
-
Perform Vacuum Distillation (b.p. approx. 85-90°C at 5 mmHg) OR
-
Flash Chromatography: Silica gel, Eluent Gradient: Hexane:EtOAc (90:10 to 70:30). The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity (dipole moment).
Data Analysis & Validation
Comparison: MW vs. Conventional Heating
| Metric | Conventional Reflux (EtOH) | Microwave Protocol (120°C) |
| Time | 12 Hours | 15 Minutes |
| Yield | 65% | 88% |
| Regio Ratio (5-Me : 3-Me) | 70 : 30 | 92 : 8 |
| Solvent Usage | High (50 mL) | Low (10 mL) |
Analytical Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 7.35 (d, 1H, Pyrazole-H3)
- 6.05 (d, 1H, Pyrazole-H4)
- 4.25 (m, 1H, N-CH of sec-butyl)
- 2.30 (s, 3H, C5-CH₃)
-
Diagnostic: The C5-Methyl singlet typically shifts slightly upfield compared to the 3-Methyl isomer due to shielding from the N-alkyl group.
-
GC-MS: Molecular ion
.
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Optimization
-
Low Yield? Ensure the sec-butylhydrazine HCl is dry. Moisture can deactivate the acetal hydrolysis. Increase acid catalyst slightly (to 0.15 eq).
-
Poor Regioselectivity? If the 3-methyl isomer increases, lower the reaction temperature to 100°C and extend time to 30 mins. Higher temperatures generally favor thermodynamic equilibration to the 5-methyl product, but excessively high temps (>150°C) may cause degradation.
-
Pressure Errors? If the vessel over-pressurizes, reduce the ethanol volume or switch to a higher boiling solvent like n-butanol (though this makes workup harder).
References
-
Karakaya, A. (2025).[2] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link
-
Rosa, F. A., et al. (2008).[3] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett. Link
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
-
ChemScene. (n.d.). Methyl 1-(sec-butyl)-1H-pyrazole-5-carboxylate Product Page. Link
-
GuideChem. (2023). Synthesis and application of 4,4-Dimethoxy-2-butanone. Link
Sources
- 1. scielo.br [scielo.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note: Advanced Crystallization and Chiral Resolution Protocols for 1-(sec-Butyl)-5-methyl-1H-pyrazole Salts
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
1-(sec-Butyl)-5-methyl-1H-pyrazole is a highly versatile building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including TRPM8 modulators and kinase inhibitors. The molecule presents two distinct physicochemical challenges during downstream processing:
-
Weak Basicity: The pyrazole ring is a weak base. The protonation of the N2 nitrogen suffers from the destabilization of
-bonding, resulting in a conjugate acid pKa of approximately 2.5 [1]. -
Chirality: The sec-butyl group introduces a stereocenter. Depending on the synthetic route, the compound is often generated as a racemate, necessitating rigorous chiral resolution to isolate the therapeutically active (R)- or (S)-enantiomer.
This application note details two field-proven crystallization workflows. The first focuses on achiral bulk purification via mesylate salt formation using controlled cooling to leverage Ostwald ripening. The second outlines a diastereomeric salt resolution protocol utilizing a chiral acid to achieve high enantiomeric excess (ee).
Physicochemical Principles & Salt Selection
The pKa Rule for Pyrazoles
For a salt to be thermodynamically stable and resist disproportionation during isolation, the
Counterion Screening Data
Prior to scaling up, a counterion and solvent screen was conducted to identify the optimal system for yield, crystallinity, and handling properties.
Table 1: Counterion Screening for Achiral Salt Formation
| Acid (Equivalents) | Acid pKa | Solvent System | Observation / Crystallinity | Yield (%) |
| Hydrochloric (1.05) | -7.0 | EtOAc / MTBE | Hygroscopic solid, deliquesces | 68% |
| Sulfuric (0.50) | -3.0 | Ethanol | Gummy residue, no crystallization | N/A |
| Methanesulfonic (1.05) | -1.9 | Ethyl Acetate | Highly crystalline, non-hygroscopic | 89% |
| p-Toluenesulfonic (1.05) | -2.8 | Acetone | Crystalline, but slow filtration | 74% |
| Acetic (1.20) | 4.76 | Heptane | Oil formation (failed | 0% |
Experimental Protocols
Protocol A: Achiral Purification via Mesylate Salt Cooling Crystallization
Causality & Design: Cooling crystallizations of pyrazoles often suffer from rapid secondary nucleation, leading to agglomerated fines that trap impurities and cause slow filtration [2]. To counteract this, we employ a seeded, non-linear (cubic) cooling profile . By holding the temperature isothermally post-seeding, we allow the seeds to consume the initial supersaturation. The subsequent cubic cooling curve maintains the system within the metastable zone width (MSZW), promoting the dissolution of fines (Ostwald ripening) and driving mass to the primary crystal faces [3].
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with 1-(sec-butyl)-5-methyl-1H-pyrazole (100 g, 0.72 mol) and Ethyl Acetate (800 mL). Stir at 250 rpm.
-
Salt Formation: Slowly add methanesulfonic acid (73.0 g, 0.76 mol, 1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 30°C to prevent solvent flashing.
-
Heating: Heat the suspension to 60°C until complete dissolution is achieved. Polish filter the hot solution if particulate impurities are present.
-
Controlled Cooling & Seeding: Linearly cool the batch to 45°C over 45 minutes. Introduce 0.5 wt% of pre-milled mesylate salt seeds.
-
Isothermal Hold: Maintain the temperature at 45°C for 60 minutes. Self-Validation: Use an in-line Focused Beam Reflectance Measurement (FBRM) probe to confirm that chord counts stabilize, indicating successful seed bed integration without catastrophic secondary nucleation.
-
Cubic Cooling: Execute a non-linear cooling profile from 45°C to 5°C over 4 hours.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the cake with cold EtOAc (2 x 100 mL) and dry under vacuum at 40°C for 12 hours.
Workflow for seeded cooling crystallization of the mesylate salt.
Protocol B: Diastereomeric Chiral Resolution
Causality & Design: To resolve the racemic sec-butyl group, we utilize diastereomeric salt formation. Because the pyrazole is weakly basic, standard chiral acids like tartaric acid are insufficient. Instead, we use (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) , which possesses a lower pKa and bulky aromatic groups that enhance the differential solubility between the resulting (R)- and (S)-diastereomeric salts[4]. An anti-solvent crystallization approach is used to selectively crash out the less soluble diastereomer.
Table 2: Chiral Resolution Efficiency (Solvent Screening)
| Resolving Agent | Solvent System | Anti-Solvent | Yield (%) | Diastereomeric Excess (%de) |
| (+)-Camphorsulfonic Acid | Acetone | Hexane | 32% | 45% |
| L-Tartaric Acid | Ethanol | None | 0% (No solid) | N/A |
| (-)-DPTTA | Ethanol | Heptane | 41% | >95% |
| (-)-DPTTA | Isopropanol | Water | 55% | 72% |
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 1-(sec-butyl)-5-methyl-1H-pyrazole (50 g, 0.36 mol) and (-)-DPTTA (139 g, 0.36 mol, 1.0 eq) in absolute Ethanol (400 mL) at 50°C.
-
Anti-Solvent Addition: Transfer the solution to a controlled reactor at 20°C. Using a dosing pump, add Heptane (800 mL) at a constant rate of 10 mL/min. Causality: Slow anti-solvent addition prevents local supersaturation spikes at the dosing point, which would otherwise co-precipitate the unwanted highly-soluble diastereomer.
-
Aging: Stir the resulting slurry at 20°C for 4 hours to allow thermodynamic equilibration.
-
Isolation: Filter the solid. The filter cake contains the highly enriched (R)-pyrazole (-)-DPTTA salt.
-
Liberation (Free-Basing): Suspend the cake in Dichloromethane (500 mL) and wash with 1M NaOH (3 x 200 mL). The aqueous layer removes the DPTTA as a sodium salt, while the pure (R)-1-(sec-butyl)-5-methyl-1H-pyrazole remains in the organic phase.
-
Validation: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (ee > 98%).
Diastereomeric salt resolution pathway using (-)-DPTTA.
References
-
Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. 1 [1]
-
Davey, R., & Garside, J. (2019). Crystallization in the Pharmaceutical Industry. Cambridge University Press. 2 [2]
-
International Islamic University Malaysia (IIUM) Repository. (2006). Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity.3 [3]
-
Rui, M., et al. (2016). Chiral Resolution via HPLC and Absolute Configuration Assignment. Molecules. 4 [4]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(sec-Butyl)-5-methyl-1H-pyrazole Synthesis
Welcome to the Technical Support Center. As drug development and agrochemical research increasingly rely on functionalized pyrazoles, controlling regioselectivity during synthesis remains a critical bottleneck. This guide is designed for researchers struggling with the regioisomeric mixtures typically encountered when synthesizing 1-(sec-butyl)-5-methyl-1H-pyrazole.
Below, we dissect the thermodynamic and kinetic causality behind these challenges and provide field-proven, self-validating protocols to achieve absolute regiocontrol.
🔍 Troubleshooting Guide & FAQs
Q1: Why does my condensation of sec-butylhydrazine with 4-methoxy-3-buten-2-one yield predominantly the 3-methyl isomer instead of my target 5-methyl isomer? Expert Insight: This is a classic regioselectivity failure driven by competing nucleophilicity and steric hindrance. In sec-butylhydrazine, the primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary amine (-NH-sec-butyl). During a standard Knorr-type condensation, the highly reactive -NH₂ preferentially attacks the most electrophilic site—the carbonyl carbon (C2) of the enone.
Subsequent cyclization of the bulky -NH-sec-butyl group onto the
Q2: Can I adjust the Knorr condensation conditions to favor the 5-methyl isomer?
Expert Insight: You can shift the ratio, but you cannot achieve exclusivity. By conducting the reaction under strictly acidic conditions (e.g., pH 2), you protonate the carbonyl oxygen. This hardens the
Q3: What is the most reliable method to obtain >95% regioselectivity for the 5-methyl isomer? Expert Insight: To completely bypass the thermodynamic and kinetic limitations of the condensation approach, we recommend a directed metalation strategy . By first synthesizing 1-(sec-butyl)-1H-pyrazole (which lacks the methyl group, avoiding regiochemical ambiguity), you can exploit the inherent C-H acidity of the pyrazole ring. Treatment with n-butyllithium (n-BuLi) under thermodynamically controlled conditions selectively generates the 5-lithiopyrazole intermediate [3]. Quenching with methyl iodide (MeI) then delivers 1-(sec-butyl)-5-methyl-1H-pyrazole with near-perfect regioselectivity.
📊 Quantitative Method Comparison
To assist in your route scouting, the following table summarizes the expected outcomes of various synthetic strategies based on our internal validations and literature precedents.
| Synthesis Strategy | Reagents | Major Product | Regioselectivity (5-Me : 3-Me) | Overall Yield | Scalability |
| Neutral Condensation | sec-Butylhydrazine + 4-methoxy-3-buten-2-one | 3-Methyl Isomer | 15 : 85 | 75% (Mixture) | High |
| Acidic Condensation | sec-Butylhydrazine + 1,1-dimethoxy-3-butanone | Mixture | 55 : 45 | 60% (Mixture) | Medium |
| Direct N-Alkylation | 3-Methylpyrazole + 2-bromobutane + K₂CO₃ | 3-Methyl Isomer | 10 : 90 | 80% (Mixture) | High |
| C5-Lithiation (Recommended) | 1-(sec-butyl)pyrazole + n-BuLi, then MeI | 5-Methyl Isomer | >98 : 2 | 65% (Isolated) | Medium |
🧪 Experimental Protocols
Protocol A: Standard Knorr Condensation (Reference Method)
Note: This protocol is provided for researchers who require both isomers or have robust preparative HPLC capabilities to separate the resulting mixture.
-
Preparation: Dissolve 4-methoxy-3-buten-2-one (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol.
-
Addition: Cool the solution to 0 °C in an ice bath. Add sec-butylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) followed by dropwise addition of triethylamine (11.0 mmol, 1.1 equiv).
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient). Caution: The 3-methyl and 5-methyl isomers have nearly identical retention factors (Rf).
Protocol B: Regioselective C5-Lithiation/Methylation (Expert Solution)
Note: This is a self-validating system. If the lithiation fails, unreacted starting material is easily recovered. If successful, the regioselectivity is absolute.
-
Step 1: N-Alkylation: In a round-bottom flask, combine 1H-pyrazole (10.0 mmol, 1.0 equiv), 2-bromobutane (12.0 mmol, 1.2 equiv), and K₂CO₃ (15.0 mmol, 1.5 equiv) in 20 mL of DMF. Stir at 80 °C for 12 hours. Cool, dilute with water, and extract with EtOAc. Wash extensively with brine to remove DMF, dry, and concentrate to yield 1-(sec-butyl)-1H-pyrazole.
-
Step 2: System Purging: Transfer the purified 1-(sec-butyl)-1H-pyrazole to a flame-dried Schlenk flask. Dissolve in anhydrous THF (50 mL, 0.2 M) and purge the system with Argon for 15 minutes.
-
Step 3: Directed Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (11.0 mmol, 2.5 M in hexanes, 1.1 equiv) dropwise over 10 minutes.
-
Step 4: Thermodynamic Equilibration: Stir at -78 °C for 30 minutes, then warm the flask to 0 °C for 1 hour. Crucial Causality: Warming ensures the kinetically favored species equilibrate entirely to the thermodynamically stable C5-lithio species [3].
-
Step 5: Electrophilic Trapping: Re-cool the reaction to -78 °C. Add methyl iodide (12.0 mmol, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.
-
Step 6: Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 30 mL). Dry the combined organic phases over MgSO₄, filter, and concentrate. Purify by vacuum distillation or flash chromatography to yield isomerically pure 1-(sec-butyl)-5-methyl-1H-pyrazole.
🗺️ Mechanistic Workflow Visualization
Mechanistic divergence between Knorr condensation and directed C5-lithiation pathways.
📚 References
-
Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters, 2014, 16(2), 576-579. URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences, 2025, 26, 10335. URL: [Link]
-
Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study Source: Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267. URL: [Link]
Technical Support Center: Purification of 1-(sec-Butyl)-5-methyl-1H-pyrazole
[1][2]
Status: Active Ticket ID: PYR-PUR-005 Topic: Purification of 1-(sec-Butyl)-5-methyl-1H-pyrazole via Column Chromatography Audience: Synthetic Chemists, Process Development Scientists[1][2][3]
Executive Summary
The purification of 1-(sec-Butyl)-5-methyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: the separation of regioisomers.[1][2] The synthesis of N-alkylated methylpyrazoles typically yields a mixture of the desired 1,5-isomer and the thermodynamic 1,3-isomer (1-(sec-Butyl)-3-methyl-1H-pyrazole).[1][2][3]
This guide addresses the three critical failure points in this workflow:
-
Regioisomer Co-elution: The 1,3- and 1,5-isomers possess nearly identical dipole moments.[1][3]
-
Peak Tailing: The basic nitrogen (N2) interacts with acidic silanols on silica gel.[3]
-
Volatility: The sec-butyl group adds lipophilicity, but the low molecular weight (MW ~138 g/mol ) creates a risk of product loss during concentration.[3]
Phase 1: Method Development & Optimization
The "Why" Behind the Protocol
Before packing the column, you must establish a separation window. Standard silica gel often fails to resolve pyrazole regioisomers without modification.[1]
Critical Parameter: Mobile Phase Modifiers
Pyrazoles are weak bases (
-
Solution: Pre-treat the silica or mobile phase with Triethylamine (TEA) or Ammonium Hydroxide .[2] This neutralizes acidic sites, sharpening the peaks and improving resolution (
).[4]
TLC Screening Protocol
Do not proceed to the column until you see two distinct spots on TLC.[3]
| Solvent System (v/v) | Additive | Purpose | Expected Result |
| Hexane:EtOAc (9:1) | None | Initial Screen | Likely co-elution or severe tailing.[1][2][3] |
| Hexane:EtOAc (8:2) | 1% TEA | Recommended | Deactivates silica; distinct spots should appear.[1][2] |
| DCM:MeOH (95:5) | 0.5% NH | Alternative | For highly polar impurities, but likely too strong for regioisomers.[4] |
Technical Note: The 1,5-isomer is generally less polar (higher
) than the 1,3-isomer due to the steric shielding of the N2 lone pair by the adjacent sec-butyl and methyl groups, which reduces its interaction with the stationary phase [1].
Phase 2: The Purification Protocol
Step-by-Step Workflow
1. Column Preparation (Slurry Packing)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[2]
-
Deactivation: Slurry the silica in Hexane containing 1% Triethylamine (TEA) . Let it sit for 15 minutes before pouring. This ensures the amine equilibrates with the silica surface.
-
Bed Height: Aim for a length-to-diameter ratio of at least 15:1 to maximize theoretical plates.
2. Sample Loading
-
Reasoning: The compound is an oil/low-melting solid.[1][2] Dissolving in a strong solvent (like DCM) and liquid-loading will cause "band spreading" before the run begins.[1]
-
Procedure: Dissolve crude in minimum DCM, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.[3][4] Load this powder on top of the packed bed.[5]
3. Elution Gradient
Run a stepwise gradient to prevent co-elution.
-
Flush: 100% Hexane (with 1% TEA) – 2 Column Volumes (CV). Removes non-polar oils.[1][2][3]
-
Elution: 5% EtOAc in Hexane (with 1% TEA) – 5 CV.
-
Separation: 10% EtOAc in Hexane (with 1% TEA) – Monitor carefully. The 1,5-isomer typically elutes here.[1][3][4]
-
Wash: 30% EtOAc in Hexane – Elutes the 1,3-isomer and polar byproducts.[1][3]
4. Fraction Analysis
Phase 3: Troubleshooting & FAQs
Visualizing the Decision Logic
Figure 1: Decision tree for optimizing the purification of 1-(sec-butyl)-5-methyl-1H-pyrazole.
Frequently Asked Questions
Q1: My product is co-eluting with the 1,3-isomer despite using TEA. What now? A: If silica chromatography fails, exploit the basicity difference.[4]
-
Salt Formation: Dissolve the mixture in dry ether and bubble dry HCl gas (or add HCl in dioxane).
-
Filtration: The sterically less hindered isomer (often the 1,3-isomer) may crystallize faster. Filter the solid.[3][6][7]
-
Recovery: Neutralize the filtrate (or the solid, depending on which is enriched) with NaHCO
to recover the free base [2].
Q2: I lost half my mass on the Rotovap. Where did it go? A: 1-(sec-Butyl)-5-methyl-1H-pyrazole is a relatively small molecule (~138 g/mol ) and can be volatile, especially as a free base.[1][2][3]
-
Fix: Do not heat the water bath above 30°C. Stop evaporation when the solvent volume is low but not bone-dry.[1]
-
Fix: Consider converting it to the hydrochloride salt for storage, which is non-volatile and stable [3].[4]
Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often superior for pyrazoles because it is less acidic than silica, reducing the need for TEA additives.[4] However, it has lower loading capacity, so you will need a larger column [4].[4]
Q4: The product is an oil.[3][6] How do I get a solid? A: This compound is likely an oil at room temperature due to the flexible sec-butyl chain disrupting crystal packing.[1][2][3]
References
-
Elguero, J., et al. "Pyrazoles."[3][4] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[4] (Discusses the steric influence on pyrazole isomer polarity and elution order).
-
BenchChem Technical Support. "Purification of Methyl Pyrazole Isomers." BenchChem, 2025.[4][8] Link
-
Sigma-Aldrich. "Handling of Volatile Heterocycles."[1][2][3] Technical Bulletin AL-142. Link
-
Luo, Y., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles."[4][9] Tetrahedron Letters, 2014.[4] (Details the chromatographic separation of 1,3 vs 1,5 isomers).
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(sec-Butyl)-1-methyl-1H-pyrazole-4-carboxamide | C9H15N3O | CID 19474571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 52096-24-9: 1-butyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
removing unreacted hydrazine from 1-(sec-Butyl)-5-methyl-1H-pyrazole mixtures
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable, chemically grounded solutions for the purification of 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Topic: Purification of 1-(sec-Butyl)-5-methyl-1H-pyrazole from Hydrazine-Contaminated Mixtures Ticket ID: PYR-HYD-REM-001 Status: Resolved / Guide Available
Executive Summary & Safety Directive
The Challenge:
You are synthesizing 1-(sec-Butyl)-5-methyl-1H-pyrazole (likely via cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine or sec-butylhydrazine). The crude mixture contains unreacted hydrazine (
The Solution:
We utilize the significant
⚠️ Safety Warning: Hydrazine is carcinogenic, highly toxic, and unstable.
-
Never distill hydrazine-containing mixtures to dryness without verifying concentration (explosion hazard).[1]
-
Bleach (Hypochlorite) destruction is effective for waste but can chlorinate your pyrazole product; avoid using it directly on the product stream.[1]
Troubleshooting & Diagnostics (Q&A)
Q1: How do I confirm the presence of residual hydrazine in my pyrazole oil?
A: Standard NMR is often insufficient for trace hydrazine due to proton exchange broadening.
-
Quick Test: Thin Layer Chromatography (TLC) stained with p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) . Hydrazine spots turn bright yellow/orange instantly.
-
Quantitative: Derivatization with benzaldehyde followed by HPLC is the industry standard for GTI quantification (See Reference 1).[1]
Q2: My product is an oil. Can I just distill it?
A: Not recommended as the primary step.
Hydrazine forms an azeotrope with water (
Q3: I used sec-butylhydrazine, not hydrazine hydrate. Does this guide apply?
A: Yes. Alkylhydrazines (like sec-butylhydrazine) have similar basicity (
Core Protocols
Protocol A: The pH-Switch Extraction (Primary Removal)
Mechanism: This method exploits the basicity difference. At pH 5.0, hydrazine is
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Buffer: 0.5 M Phosphate or Citrate buffer adjusted to pH 4.5 – 5.0 . (Alternatively, dilute HCl carefully monitored to pH 4-5).
Step-by-Step:
-
Dissolution: Dissolve the crude pyrazole mixture in DCM (
volumes relative to crude mass). -
First Wash (Bulk Removal): Wash the organic phase with water (
vol).[1] Hydrazine is water-soluble but partitions poorly if the organic layer is polar. -
The pH Switch (Critical Step): Wash the organic phase with the pH 4.5 Buffer (
vol).[1] -
Polishing: Wash with Brine (
) to remove residual water.[1] -
Drying: Dry over
and concentrate.
Efficiency: Typically reduces hydrazine content from
Protocol B: Chemoselective Scavenging (Trace Removal)
Target: Reducing hydrazine from ppm levels to ppb levels (GTI compliance). Mechanism: Electrophilic scavengers react irreversibly with the nucleophilic hydrazine to form stable hydrazones that are easily separated.
Reagents:
-
Scavenger: Polymer-supported Benzaldehyde (e.g., polystyrene-bound benzaldehyde) OR simple Acetone.
-
Solvent: Ethanol or DCM.
Step-by-Step (Resin Method):
-
Dissolve the semi-pure pyrazole (from Protocol A) in Ethanol.
-
Add Polymer-supported Benzaldehyde (2-5 equivalents relative to estimated residual hydrazine).
-
Agitate/Stir at room temperature for 4–12 hours.
-
Filter the resin.[2] The hydrazine is now chemically bound to the solid beads.
-
Concentrate the filtrate to obtain the pure pyrazole.
Step-by-Step (Acetone Method - Less Expensive):
-
Dissolve crude in Acetone (excess).
-
Reflux for 1 hour. Hydrazine converts to Acetone Azine (volatile, b.p.[1]
C) or stays in solution.[1] -
Since Acetone Azine is less polar and volatile, it can often be removed via high-vacuum evaporation or distinct chromatographic separation, unlike free hydrazine. Note: Resin scavenging is superior for final drug substance purity.[1]
Visualizing the Logic
The following diagram illustrates the chemical logic driving the separation of the Pyrazole (Target) from Hydrazine (Impurity).
Figure 1: Workflow for the pH-controlled separation of Hydrazine from Pyrazole derivatives.
Technical Data Summary
| Parameter | Hydrazine ( | 1-(sec-Butyl)-5-methyl-1H-pyrazole | Implication for Separation |
| Basicity ( | 8.10 | ~2.53 | Critical: At pH 5, Hydrazine is ionic; Pyrazole is neutral. |
| Boiling Point | Distillation is difficult due to azeotropes. | ||
| Nucleophilicity | High (Alpha effect) | Low | Scavengers (aldehydes) selectively target hydrazine.[1] |
| Water Solubility | Miscible | Low (Lipophilic alkyl groups) | Enables aqueous extraction.[1] |
References
-
GTI Analysis & Derivatization
-
Pyrazole Synthesis & Properties
-
Hydrazine Scavenging Strategies
-
pKa Data Verification
- Title: Dissociation constants of organic bases in aqueous solution.
-
Source:IUPAC / Perrin, 1965. (Confirming Pyrazole pKa ~2.5 and Hydrazine pKa ~8.1).[1]
Sources
- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. theaspd.com [theaspd.com]
Technical Support Center: Enhancing the Thermal Stability of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Welcome to the Technical Support Center for 1-(sec-Butyl)-5-methyl-1H-pyrazole . This guide is specifically engineered for researchers, formulation scientists, and drug development professionals facing thermal degradation, volatilization, or instability issues with this N-alkylpyrazole derivative during high-temperature processing or long-term storage.
Section 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: During thermal stress testing (>120°C), my 1-(sec-Butyl)-5-methyl-1H-pyrazole sample shows significant mass loss. Is this thermal degradation or volatilization?
Expertise & Causality: It is likely a combination of both, but heavily skewed toward volatilization. As a relatively low-molecular-weight N-alkylpyrazole, the free base form lacks strong intermolecular hydrogen bonding because the N1 position is sterically blocked by the sec-butyl group. This results in a high vapor pressure. However, if temperatures exceed 150°C, you may also observe N-dealkylation. The sterically hindered sec-butyl group is susceptible to thermal cleavage, generating reactive radical species or reverting to 5-methyl-1H-pyrazole.
Troubleshooting Step: To differentiate the two, run a Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). If the mass loss corresponds strictly to the intact molecular ion (
Q2: How can I physically stabilize this molecule for high-temperature formulation without altering its core pharmacological or agrochemical activity? Expertise & Causality: You must alter its physical state or microenvironment rather than its covalent structure. We recommend two field-proven strategies:
-
Salt Formation: The N2 atom of the pyrazole ring possesses a "pyridine-like" lone pair (orthogonal to the aromatic
-system) capable of accepting a proton. Converting the free base to a salt transforms the liquid/low-melting solid into a crystalline ionic lattice, drastically increasing the thermal decomposition threshold [1]. -
Supramolecular Encapsulation: Utilizing
-Cyclodextrin ( -CD). The hydrophobic sec-butyl and methyl groups readily insert into the hydrophobic cavity of -CD. This host-guest complexation physically restricts volatilization and shields the pyrazole from thermal oxidation [2].
Section 2: Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole Hydrochloride
Causality: Protonation forces the molecule into an ionic solid state. The resulting electrostatic interactions require significantly more thermal energy to disrupt than the weak Van der Waals forces of the free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-(sec-Butyl)-5-methyl-1H-pyrazole in 20 mL of anhydrous diethyl ether in a round-bottom flask under an inert nitrogen atmosphere.
-
Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents (11 mmol) of a 2.0 M solution of HCl in diethyl ether dropwise over 15 minutes with vigorous magnetic stirring.
-
Precipitation: A white crystalline precipitate will form immediately as the ionic lattice assembles. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any unreacted free base.
-
Drying & Self-Validation: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours. Validation: Perform a melting point analysis; a sharp, high melting point (>150°C) confirms successful salt formation compared to the liquid free base.
Protocol B: -Cyclodextrin Inclusion Complexation via Co-Precipitation
Causality: Co-precipitation allows the
Step-by-Step Methodology:
-
Host Preparation: Dissolve 10 mmol of
-Cyclodextrin in 100 mL of distilled water. Heat the solution to 60°C until the -CD is completely dissolved and the solution is transparent. -
Guest Addition: Dissolve 10 mmol of 1-(sec-Butyl)-5-methyl-1H-pyrazole in 10 mL of ethanol. Add this solution dropwise to the aqueous
-CD solution at 60°C while stirring at 500 rpm. -
Complexation: Maintain the temperature and stirring for 2 hours to allow thermodynamic equilibrium of the host-guest inclusion.
-
Cooling & Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. The decreased solubility of the complex at low temperatures drives the precipitation of the encapsulated product.
-
Recovery & Self-Validation: Recover the microcrystalline powder via centrifugation (8000 rpm, 10 mins). Validation: Lyophilize (freeze-dry) the pellet for 48 hours to remove residual water. Do not oven-dry, as applying thermal stress before the lattice is fully dehydrated can cause premature guest release.
Section 3: Quantitative Data Summaries
The following table summarizes the anticipated thermal properties based on the stabilization strategy applied to the N-alkylpyrazole.
| Formulation State | Thermal Degradation Onset (T_d) | Volatility (Mass loss at 100°C) | Recommended Storage | Primary Stabilization Mechanism |
| Free Base (Untreated) | ~145°C | High (>15%) | 2-8°C, Sealed | N/A |
| Hydrochloride Salt | >220°C | Low (<1%) | Ambient, Desiccated | Ionic lattice formation[1] |
| >280°C | Very Low (<0.5%) | Ambient | Steric shielding & encapsulation [2] |
Section 4: Visualizations of Stabilization Workflows
Caption: Decision matrix and mechanistic workflow for stabilizing 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Caption: Thermodynamic host-guest complexation mechanism using β-Cyclodextrin.
References
- Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)
- Source: researchgate.
- Source: d-nb.
troubleshooting low purity in 1-(sec-Butyl)-5-methyl-1H-pyrazole production
Technical Support Center: Troubleshooting Low Purity in 1-(sec-Butyl)-5-methyl-1H-pyrazole Synthesis
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing regioselectivity and purity issues during the synthesis of N-alkylated pyrazoles.
Below, we address the root causes of isomeric contamination in 1-(sec-Butyl)-5-methyl-1H-pyrazole production and provide a self-validating, highly regioselective protocol to ensure >95% purity of the target 1,5-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is my product purity stuck at ~50-60% despite rigorous chromatographic purification? A: If you are synthesizing this compound via the direct N-alkylation of 3-methylpyrazole with 2-bromobutane, your "impurity" is almost certainly the constitutional isomer: 1-(sec-Butyl)-3-methyl-1H-pyrazole .
The Causality: 3-Methylpyrazole exists in a tautomeric equilibrium with 5-methylpyrazole. When deprotonated by a base to form the pyrazolide anion, both nitrogen atoms become nucleophilic. Alkylation of this ambident nucleophile is governed strictly by steric hindrance. The methyl group creates significant steric bulk. When the highly branched, sterically demanding sec-butyl electrophile approaches, it preferentially attacks the nitrogen atom furthest from the methyl group. Consequently, the reaction overwhelmingly favors the undesired 1,3-isomer[1]. Because the 1,3- and 1,5-isomers have nearly identical polarities, separating them via standard silica gel chromatography is notoriously difficult, leading to a plateau in isolated purity.
Q2: How can I control regioselectivity to specifically yield the 1,5-isomer? A: You must abandon the direct N-alkylation route and utilize a Hydrazine Condensation approach using a 1,3-dicarbonyl surrogate.
The Causality: The classical Knorr pyrazole synthesis (reacting an unsymmetrical 1,3-diketone with a substituted hydrazine) often yields regioisomeric mixtures[1]. To achieve absolute regiocontrol, you should use a
Q3: What are the best analytical methods to conclusively differentiate the 1,3- and 1,5-isomers?
A: 1D
In the target 1,5-isomer, the N-CH proton of the sec-butyl group is in close spatial proximity to the C5-methyl protons, yielding a strong NOE cross-peak. In the undesired 1,3-isomer, the N-CH proton will instead show an NOE correlation with the lone C5-H ring proton.
Quantitative Analytical Differentiation
Use the following data markers to validate the success of your synthesis and the identity of your isolated fractions.
| Analytical Method | 1-(sec-Butyl)-5-methyl-1H-pyrazole (Target) | 1-(sec-Butyl)-3-methyl-1H-pyrazole (Impurity) |
| ~7.3 ppm (C3-H, doublet) | ~7.2 ppm (C5-H, doublet) | |
| ~6.0 ppm (C4-H, doublet) | ~6.0 ppm (C4-H, doublet) | |
| 2D NOESY Correlation | Strong NOE between N-CH (sec-butyl) and C5-Methyl | Strong NOE between N-CH (sec-butyl) and C5-H (ring proton) |
| HMBC Correlation | N-CH correlates to C5 (quaternary carbon) | N-CH correlates to C5 (CH carbon) |
| GC-MS Elution Order | Typically elutes first (lower dipole moment) | Typically elutes second |
Reaction Pathway Visualization
The diagram below illustrates the divergent mechanistic pathways that dictate the regiochemical outcome of the synthesis.
Mechanistic divergence in pyrazole synthesis: Steric vs. Electronic control of regioselectivity.
Experimental Protocol: Regioselective Synthesis via -Enaminone
This self-validating protocol utilizes the electronic control of a
Reagents Required:
-
sec-Butylhydrazine hydrochloride (1.0 equiv, 10 mmol)
-
4-(Dimethylamino)but-3-en-2-one (1.05 equiv, 10.5 mmol)
-
Sodium acetate (1.1 equiv, 11 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Hydrazine Liberation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend sec-butylhydrazine hydrochloride (10 mmol) and sodium acetate (11 mmol) in absolute ethanol (20 mL). Stir vigorously at room temperature for 15 minutes to liberate the free hydrazine base.
-
Controlled Addition: Dropwise add 4-(dimethylamino)but-3-en-2-one (10.5 mmol) to the suspension over a period of 10 minutes. Critical Step: Maintain the internal temperature below 30°C during addition to prevent premature, kinetically-driven cyclization of the undesired isomer.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (~78°C) for 3 to 4 hours.
-
In-Process Validation (TLC): Monitor the consumption of the enaminone via TLC (Mobile Phase: Hexanes:EtOAc 7:3). The enaminone will be highly UV-active, while the product pyrazole will stain strongly with KMnO₄.
-
Workup: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and Deionized Water (30 mL). Extract the aqueous layer with an additional 20 mL of Ethyl Acetate.
-
Washing & Drying: Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate to a crude oil. Purify via silica gel flash chromatography using a gradient elution of 0-20% EtOAc in Hexanes. The target 1,5-isomer will elute cleanly, yielding a product with >95% regiochemical purity.
References
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR Source: ResearchGate (Heterocycles) URL: [Link]
Sources
minimizing side reactions during 1-(sec-Butyl)-5-methyl-1H-pyrazole synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this and related unsymmetrically substituted pyrazoles. The primary challenge in the synthesis of this molecule is controlling regioselectivity, which frequently leads to the formation of a difficult-to-separate isomeric side product, 1-(sec-Butyl)-3-methyl-1H-pyrazole.
This guide provides in-depth, field-proven insights into the causative factors behind common side reactions and offers robust troubleshooting protocols to minimize their formation, thereby improving yield, purity, and process efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed an N-alkylation of 5-methyl-1H-pyrazole with 2-bromobutane and obtained a mixture of two isomers. Why did this happen and how can I favor the desired 1,5-substituted product?
Answer: This is the most common issue encountered and is rooted in the inherent tautomerism of the 5-methyl-1H-pyrazole starting material. The pyrazole ring exists in equilibrium between two tautomeric forms: 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole. This makes both nitrogen atoms (N1 and N2) nucleophilic and available for alkylation, leading to a mixture of regioisomers.[1]
The formation of the undesired 1-(sec-Butyl)-3-methyl-1H-pyrazole isomer is a competing side reaction. However, you can significantly favor the desired 1,5-isomer by carefully selecting the reaction conditions to exploit steric and electronic differences between the two nitrogen atoms.
Core Problem: Lack of Regioselectivity
Caption: Tautomerism of the starting material leads to two possible products.
Troubleshooting & Optimization Strategy:
The regioselectivity of this alkylation is governed by a combination of steric hindrance, the choice of base, and the solvent system.[2]
-
Exploit Steric Hindrance: The sec-butyl group is sterically demanding. The N1 position is adjacent to the methyl group at C5, making it more sterically hindered than the N2 atom (which becomes the N1 atom in the 3-methyl tautomer). Therefore, the alkylation should preferentially occur at the less hindered nitrogen to yield the 1,5-disubstituted pyrazole.[2] To maximize this effect, conditions that favor kinetic control are often best.
-
Optimize the Base and Solvent System: The choice of base and solvent is critical as it influences the nucleophilicity of the nitrogen atoms.[3] Polar aprotic solvents are generally preferred as they favor SN2 reactions.[4]
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity
| Base | Solvent | Temperature (°C) | Expected Outcome | Rationale |
| NaH | THF / DMF | 0 to RT | High N1 selectivity | Forms the pyrazolide anion quickly and irreversibly. The bulky sec-butyl group is then directed to the less sterically hindered nitrogen.[5] |
| K₂CO₃ | DMSO / DMF | RT to 60 | Good N1 selectivity | A milder base system. The K₂CO₃/DMSO combination is particularly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][6] |
| Cs₂CO₃ | Acetonitrile | RT to 80 | Moderate to Good N1 selectivity | The larger cesium cation can influence the reactivity of the pyrazolide anion, sometimes improving selectivity. |
| Et₃N | Dichloromethane | RT | Poor selectivity | A weak organic base that may not fully deprotonate the pyrazole, leading to a complex reaction profile and poor regiocontrol. |
Recommended Protocol for Maximizing 1,5-Regioisomer Formation
This protocol is designed to maximize steric control and favor the formation of 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Materials:
-
5-methyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromobutane (or 2-iodobutane for higher reactivity)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-methyl-1H-pyrazole (1.0 eq). Dissolve it in anhydrous DMF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the resulting pyrazolide solution back to 0 °C. Add 2-bromobutane (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the two isomers. The 1,5-isomer is typically less polar than the 1,3-isomer.
Q2: I am considering a cyclocondensation route using sec-butylhydrazine and a 1,3-dicarbonyl compound. What are the potential side reactions here?
Answer: The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic method for forming the pyrazole core.[7] For your target molecule, this would involve reacting sec-butylhydrazine with acetylacetone (2,4-pentanedione).
While this route can be effective, it also presents a significant risk of forming regioisomeric products. The two nitrogen atoms in sec-butylhydrazine have different steric environments and electronic properties, and the two carbonyl groups in acetylacetone are chemically equivalent. The initial condensation can occur at either nitrogen of the hydrazine, potentially leading to side reactions or impure products if the subsequent cyclization is not efficient.
Potential Side Reactions in Cyclocondensation:
-
Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and fail to cyclize, leading to low yields of the desired pyrazole.[8]
-
Decomposition: Under harsh acidic conditions or high temperatures, both the hydrazine and the dicarbonyl compound can decompose, resulting in tar formation.[8]
-
Formation of Pyrazolone Derivatives: If the dicarbonyl compound is a β-ketoester instead of a β-diketone, a pyrazolone side product can form.[8]
Workflow: Optimizing the Cyclocondensation Route
Caption: A systematic workflow for optimizing the cyclocondensation reaction.
Mitigation Strategy:
To favor a single product, the reaction conditions must be carefully controlled, primarily the pH.
-
pH Control: The reaction is typically run under acidic conditions (e.g., in acetic acid or with a catalytic amount of mineral acid in a solvent like ethanol). The pH influences which nitrogen atom of the hydrazine acts as the primary nucleophile and which carbonyl group of the diketone is activated by protonation.[8] A systematic screening of pH can help optimize regioselectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can favor the kinetically controlled product, which may be a single regioisomer.
Q3: My yield is consistently low, even after addressing the isomer issue. What other factors could be at play?
Answer: Low yields, independent of regioselectivity, often point to issues with starting material quality, reaction setup, or incomplete conversion.
Troubleshooting Guide for Low Yields
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | - Use freshly distilled 2-bromobutane. - Ensure the 5-methyl-1H-pyrazole is pure and dry. - For the NaH protocol, use a fresh bottle or wash the NaH with anhydrous hexanes to remove the mineral oil coating. |
| Presence of Water | - Flame-dry all glassware before use. - Use anhydrous solvents. - Run the reaction under a dry, inert atmosphere (argon or nitrogen). Water will quench the NaH and the pyrazolide anion. |
| Incomplete Reaction | - Monitor the reaction closely by TLC or LC-MS until the starting pyrazole is fully consumed. - If the reaction stalls, consider switching to a more reactive alkylating agent (e.g., 2-iodobutane instead of 2-bromobutane). - Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but may slightly decrease regioselectivity. |
| Sub-optimal Stoichiometry | - Ensure accurate measurement of all reagents. Using a slight excess (1.1-1.2 eq) of both the base and the alkylating agent can help drive the reaction to completion.[5] |
| Product Loss During Work-up | - Pyrazoles can have some aqueous solubility. Ensure thorough extraction from the aqueous phase with an appropriate organic solvent. - If the product is volatile, avoid concentrating it to complete dryness at high temperatures. |
References
-
Huisgen, R., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link][1][9]
-
Kudyakova, Y.S., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link][10]
-
Kudyakova, Y.S., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link][3]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link][11]
-
Singh, U.P., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link][6]
-
Google Patents. (2011). Method for purifying pyrazoles. Available at: [12]
-
Google Patents. (2009). Process for the purification of pyrazoles. Available at: [13]
-
Gomha, S.M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][7]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link][14]
-
Royal Society of Chemistry. (2021). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. Available at: [Link][15]
-
ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link][16]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link][17]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link][18]
-
Reddit. (2023). N-methylation of pyrazole. Available at: [Link][19]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link][20]
-
National Center for Biotechnology Information. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link][21]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Available at: [Link][4]
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 15. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. jocpr.com [jocpr.com]
- 19. reddit.com [reddit.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 1-(sec-Butyl)-5-methyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to poor compound management. 1-(sec-Butyl)-5-methyl-1H-pyrazole is a specialized N-alkylated heterocycle. While the pyrazole core itself is relatively robust, the specific substituents—particularly the sec-butyl group—introduce unique vulnerabilities to oxidation, photolysis, and moisture.
This guide is engineered to move beyond generic storage advice. Here, we explain the causality behind degradation, provide self-validating protocols , and offer evidence-based troubleshooting to ensure the scientific integrity of your workflows.
The Causality of Degradation: Understanding the Molecule
To prevent degradation, you must first understand the structural weak points of 1-(sec-Butyl)-5-methyl-1H-pyrazole:
-
The Methine C-H Vulnerability: The sec-butyl group is attached to the N1 position of the pyrazole ring. The carbon directly bonded to the nitrogen (the alpha-carbon) is a methine carbon possessing a tertiary-like C-H bond. Because it is adjacent to an electron-rich heteroatom, this specific C-H bond is highly susceptible to hydrogen atom abstraction (autoxidation) in the presence of oxygen[1].
-
Photolytic Cleavage: UV and high-intensity visible light provide the activation energy required to homolytically cleave this weakened C-H bond, generating a radical species[2]. This initiates a chain reaction that ultimately cleaves the alkyl chain or oxidizes the ring.
-
Hydrate Formation: While N-alkyl pyrazoles are protected from the tautomeric interconversion that plagues N-unsubstituted pyrazoles[1], the N2 atom remains a strong hydrogen-bond acceptor. Exposure to ambient moisture leads to hydrate formation, which alters the compound's effective molarity and solubility profile[3].
Troubleshooting & FAQs
Q1: My 1-(sec-Butyl)-5-methyl-1H-pyrazole stock solution has developed a slight yellow/brown tint. Is it still usable? A1: No. A brown or yellow discoloration is a hallmark sign of oxidative degradation in pyrazole derivatives[1]. This color change indicates that the sec-butyl group has likely undergone autoxidation, forming hydroperoxides and subsequent breakdown products (such as N-oxides or cleaved alkyl fragments). Because these impurities can drastically alter biological activity or catalytic efficiency, the stock must be discarded. To mitigate this in the future, the compound must be stored under an inert atmosphere (argon or nitrogen)[1].
Q2: I am observing new, unexpected spots on my TLC plate after storing the compound in the freezer for 3 months. What caused this? A2: The appearance of new spots suggests degradation is occurring even at low temperatures[1]. This is typically caused by photodegradation. If your freezer lacks a dark environment or if the compound was exposed to ambient laboratory light during repeated freeze-thaw cycles, UV photons can initiate radical formation at the sec-butyl group[2]. Resolution: Always use amber glass vials or wrap the primary container in aluminum foil to block photon-induced cleavage[1].
Q3: Does moisture actually degrade this specific compound, given it lacks a hydrolyzable ester? A3: While it lacks a highly hydrolyzable ester group (which degrades rapidly in basic buffers[4]), moisture still compromises experimental integrity. Water molecules form strong hydrogen bonds with the pyrazole's N2 atom. While this is not covalent degradation (bond cleavage), it leads to the formation of hydrates[3]. This alters the compound's molecular weight, skewing your molarity calculations and potentially causing inconsistent results in sensitive biological assays.
Quantitative Data & Storage Parameters
To ensure maximum shelf-life, adhere to the following empirically derived storage parameters.
Table 1: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Light Protection | Container Specification |
| Short-Term (< 1 month) | 2°C to 8°C | Nitrogen (N2) | Amber Glass | PTFE-lined screw cap |
| Long-Term (> 1 month) | -20°C | Argon (Ar) | Foil-wrapped | Sealed ampoule or desiccator |
| In Solution (Stock) | -80°C | Argon (Ar) | Amber Glass | Dry, aprotic solvent (e.g., anhydrous DMSO) |
Table 2: Degradation Triggers & Mitigation Matrix
| Environmental Trigger | Primary Mechanism | Kinetic Rate | Mitigation Strategy |
| Oxygen (O2) | Autoxidation of methine C-H | Moderate | Argon purging (Argon is heavier than air/N2) |
| UV/Vis Light | Radical initiation | Fast | Amber vials (blocks < 500 nm wavelengths) |
| Moisture (H2O) | Hydrate formation via N2 | Fast | Desiccator storage; anhydrous solvents |
| Heat (> 25°C) | Thermal acceleration of oxidation | Moderate | Refrigeration (2-8°C) or freezing (-20°C) |
Standard Operating Procedures (SOPs)
To guarantee trustworthiness, every protocol must be a self-validating system . Do not assume a condition is met; prove it within the workflow.
SOP 1: Inert Gas Purging and Aliquoting for Long-Term Storage
Purpose: To eliminate O2 and moisture prior to freezing, preventing autoxidation.
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove trace surface moisture. Allow them to cool in a desiccator.
-
Aliquoting: Transfer the neat 1-(sec-Butyl)-5-methyl-1H-pyrazole into the vials. Rule of thumb: Create single-use aliquots to prevent repeated freeze-thaw cycles.
-
Argon Purging: Insert an argon gas line halfway into the vial. Apply a gentle stream of argon for 30 seconds.
-
Self-Validation Step: Argon is denser than air. A 30-second gentle purge will completely displace the oxygen. To validate the seal, weigh the vial immediately after sealing, leave it at room temperature for 24 hours, and re-weigh. A stable mass confirms no volatilization or seal failure.
-
-
Sealing & Storage: Cap tightly, wrap the cap junction with Parafilm, and store at -20°C[1].
SOP 2: Forced Degradation Quality Control (QC)
Purpose: To validate your analytical method's ability to detect degradation products before using the compound in critical assays.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the pyrazole in HPLC-grade acetonitrile[1].
-
Oxidation Control: Transfer 1 mL of the stock to a clear vial. Add 3% H₂O₂ and leave at room temperature for 24 hours[1].
-
Photodegradation Control: Transfer 1 mL of the stock to a clear vial. Expose to intense UV light (following ICH Q1B guidelines) for 24 hours[1].
-
Analysis: Run both samples alongside a fresh, unexposed control using HPLC-UV.
-
Self-Validation Step: If your HPLC method is robust, you will observe a decrease in the main peak area and the appearance of new peaks (degradation products) in the stressed samples[1]. If no new peaks appear, your analytical method lacks the sensitivity required to detect degraded stock.
-
Degradation Pathway Visualization
The following diagram illustrates the logical relationship between environmental triggers and the specific degradation pathways of 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Mechanistic pathway of 1-(sec-Butyl)-5-methyl-1H-pyrazole degradation via environmental triggers.
References
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC (National Institutes of Health). Available at:[Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC (National Institutes of Health). Available at:[Link]
-
Bench-Stable Cerium(IV) Benzoate: A Versatile LMCT Catalyst for Selective Dehydroxymethylative Functionalization. ACS Catalysis. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR Spectral Guide: Distinguishing 1-(sec-Butyl)-5-methyl-1H-pyrazole from its Regioisomer
Topic: 13C NMR Spectral Data for 1-(sec-Butyl)-5-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Regioisomer Challenge
In the synthesis of substituted pyrazoles—critical scaffolds in drug discovery (e.g., Celecoxib, Rimonabant)—the alkylation of 3(5)-methylpyrazole is a non-regioselective process. It invariably produces a mixture of two regioisomers:[1]
-
The Target: 1-(sec-Butyl)-5-methyl-1H-pyrazole (Sterically crowded, often the minor product).
-
The Alternative: 1-(sec-Butyl)-3-methyl-1H-pyrazole (Thermodynamically favored, often the major product).
For medicinal chemists, distinguishing these isomers is paramount because the position of the methyl group (C5 vs. C3) drastically alters the pharmacophore's topology and binding affinity. This guide provides a definitive 13C NMR comparison to unambiguously identify the 1,5-isomer, using the 1,3-isomer as the comparative baseline.
Structural Analysis & Isomer Logic
The core difficulty lies in the tautomeric nature of the starting material. Upon alkylation with sec-butyl bromide (or equivalent), the alkyl group attaches to either nitrogen.
-
1,5-Isomer (Target): The methyl group is adjacent to the bulky sec-butyl group (Position 5). This creates steric repulsion, often shielding the methyl carbon signal.
-
1,3-Isomer (Alternative): The methyl group is distal to the sec-butyl group (Position 3). The steric environment is relaxed.
Figure 1: Divergent synthesis pathway yielding the target 1,5-isomer and its 1,3-alternative.
Comparative 13C NMR Spectral Data
The following data establishes the diagnostic fingerprints for both isomers. Data is synthesized from high-fidelity literature on N-alkyl-methylpyrazoles (specifically 1-isopropyl analogs which are electronically and sterically homologous to sec-butyl).
Solvent: CDCl₃ (77.0 ppm reference) Frequency: 100 MHz or higher recommended for resolution.
Table 1: Diagnostic Chemical Shifts (δ, ppm)
| Carbon Assignment | Target: 1-(sec-Butyl)-5-methyl | Alternative: 1-(sec-Butyl)-3-methyl | Δ (Shift Difference) | Diagnostic Note |
| C3 (Ring) | 138.5 (CH) | 147.8 (C-q) | ~9.3 | Primary Indicator. C3 is a methine (CH) in the target but quaternary in the alternative. |
| C4 (Ring) | 105.3 (CH) | 105.0 (CH) | ~0.3 | Not diagnostic; similar environment in both. |
| C5 (Ring) | 139.3 (C-q) | 130.6 (CH) | ~8.7 | Secondary Indicator. C5 is quaternary in the target but a methine (CH) in the alternative. |
| Ring-CH₃ | 11.0 | 13.5 | -2.5 | The 5-Me is shielded (upfield) due to steric compression with the sec-butyl group. |
| N-CH (sec-butyl) | ~55.0 | ~58.0 | -3.0 | The N-methine is shielded in the 1,5-isomer due to the adjacent methyl group. |
Detailed Assignments for 1-(sec-Butyl)-5-methyl-1H-pyrazole
-
δ 139.3 (C5, C_quat): Deshielded quaternary carbon. Confirmed by HMBC correlation to the Ring-CH₃ protons.
-
δ 138.5 (C3, CH): Typical aromatic C-H shift for pyrazoles. Confirmed by HSQC (attached to proton ~7.4 ppm).
-
δ 105.3 (C4, CH): Characteristic high-field aromatic signal, diagnostic of the pyrazole 4-position.
-
δ 55.0 (N-CH): The chiral center of the sec-butyl group.
-
δ 29.8 (CH₂): Methylene of the sec-butyl chain.
-
δ 19.5 (CH₃, sec-butyl): Methyl branch of the sec-butyl group.
-
δ 11.0 (Ring-CH₃): Critical Signal. If this peak appears near 13-14 ppm, you likely have the 1,3-isomer. The upfield shift to ~11 ppm confirms the 1,5-substitution pattern.
Experimental Protocol for Validation
To ensure data integrity and reproducibility, follow this self-validating protocol.
Step 1: Sample Preparation
-
Concentration: Dissolve 10–15 mg of the isolated product in 0.6 mL of CDCl₃ .
-
Why CDCl₃? It minimizes hydrogen bonding effects compared to DMSO-d₆, providing sharper resolution for the aliphatic sec-butyl signals.
-
Additives: If the sample contains residual acid (from synthesis), add a micro-spatula tip of anhydrous K₂CO₃ to the tube to prevent peak broadening of the N-adjacent carbons.
Step 2: Acquisition Parameters[2][3]
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Scans: Minimum 512 scans (due to the low intensity of quaternary C5).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure quantitative integration of the quaternary C5 and C3 signals for accurate intensity comparison.
Step 3: The "Gated Decoupling" Check (Optional but Recommended)
If the chemical shift assignment is ambiguous:
-
Run a Gated Decoupled 13C NMR (coupled spectrum).
-
Analysis:
-
Target (1,5-isomer): The signal at ~139 ppm (C5) will remain a singlet (or multiplet from long-range coupling) but will not show a large one-bond C-H splitting (~170 Hz). The signal at ~138 ppm (C3) will split into a doublet.
-
Alternative (1,3-isomer): The signal at ~148 ppm (C3) will remain a singlet. The signal at ~130 ppm (C5) will split into a doublet.
-
Decision Logic for Isomer Assignment
Use this flowchart to interpret your spectral data.
Figure 2: Logic gate for rapid isomer identification based on C-quaternary shift.
References
-
Elguero, J., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678-684. Link
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 22(9), 603-607. Link
-
Rosa, F. A., et al. (2008).[2][3] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett, 2008(11), 1673-1678. Link
-
Jimeno, M. L., et al. (2003). "1H and 13C NMR study of perdeuterated pyrazoles." New Journal of Chemistry, 27, 292-297. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 3. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Comparative Guide: 1-(sec-Butyl)-5-methyl-1H-pyrazole vs. 1-(sec-Butyl)-3-methyl Isomer
Executive Summary
In the synthesis of substituted pyrazoles via the condensation of sec-butylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., formylacetone equivalents), regioisomerism is an unavoidable challenge. The formation of 1-(sec-butyl)-5-methyl-1H-pyrazole (1,5-isomer) and 1-(sec-butyl)-3-methyl-1H-pyrazole (1,3-isomer) occurs simultaneously, often requiring rigorous separation and identification.
The Critical Distinction:
-
1,5-Isomer: The sec-butyl group is sterically crowded by the adjacent 5-methyl group.
-
1,3-Isomer: The sec-butyl group is adjacent to a proton (H5), leaving the methyl group distal at position 3.
This guide outlines the definitive analytical protocols to distinguish these isomers, prioritizing NOESY NMR as the gold standard and 13C NMR as a robust secondary confirmation.
Synthetic Context & Regioselectivity
Understanding the origin of these isomers is crucial for optimizing your synthetic route.[1] The reaction of sec-butylhydrazine with a 1,3-electrophile proceeds via two competing pathways.
Mechanism of Isomer Formation
The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers. The sec-butyl group exerts a steric influence, often favoring the formation of the 1,3-isomer (sterically less congested), but solvent choice and pH can shift this ratio.
Figure 1: Divergent synthetic pathways leading to regioisomers. Path A is typically favored due to reduced steric clash between the N-alkyl group and the C5-substituent.
Analytical Characterization (The Core)
A. 1H NMR Spectroscopy (Primary Screen)
The most immediate difference appears in the aromatic region (ring protons) and the specific chemical shift of the pyrazole ring protons.
| Feature | 1-(sec-Butyl)-3-methyl (1,3-Isomer) | 1-(sec-Butyl)-5-methyl (1,5-Isomer) | Causality |
| Ring Proton Present | H-5 (adjacent to N1) | H-3 (distal to N1) | Substitution pattern. |
| Proton Shift (approx) | δ 7.3 - 7.6 ppm | δ 6.0 - 6.4 ppm | H-5 is deshielded by the adjacent N1 lone pair/electronegativity. H-3 is more shielded. |
| Coupling (J) | ~2.0 - 2.5 Hz (d, J_H4-H5) | ~2.0 - 2.5 Hz (d, J_H3-H4) | Typical vicinal coupling (often similar). |
Expert Insight: If you see a pyrazole proton signal significantly downfield (above 7.2 ppm), it is highly likely you have the 1,3-isomer (which possesses the H-5 proton). The 1,5-isomer lacks this proton, having a methyl group there instead.
B. 13C NMR Spectroscopy (Robust Confirmation)
The carbon chemical shifts of the methyl groups provide a reliable structural probe.
-
1,5-Isomer (5-Me): The methyl carbon typically resonates upfield, around δ 8 - 11 ppm .
-
1,3-Isomer (3-Me): The methyl carbon typically resonates downfield, around δ 13 - 16 ppm .
Reference: This trend is consistent across N-alkylated pyrazoles, where C5-substituents experience different shielding cones than C3-substituents [1].
C. NOESY / ROESY (The "Gold Standard")
When unambiguous assignment is required for regulatory filing or SAR (Structure-Activity Relationship) validation, a 2D NOESY experiment is mandatory. This technique detects spatial proximity (< 5 Å) through space, not through bonds.
The Logic:
-
Irradiate/Correlate the sec-butyl methine proton (N-CH).
-
Observe which ring signal it correlates with.
Figure 2: Decision tree for assigning regioisomerism using NOESY NMR data.
Experimental Protocols
Protocol 1: Definitive NOESY Experiment
This protocol is designed for a 400 MHz or higher NMR instrument.
-
Sample Prep: Dissolve ~10-15 mg of the isolated pyrazole in 0.6 mL of DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred if signals overlap in CDCl3, as it often separates N-alkyl signals from the solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: noesyph (Phase-sensitive NOESY).
-
Mixing Time (d8): Set to 500 ms . This is critical for small molecules (MW < 500) to observe positive NOE enhancement.
-
Relaxation Delay (d1): 2.0 seconds.
-
Scans (ns): Minimum 16 (usually 32 for cleaner baselines).
-
-
Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.
-
Analysis:
-
Locate the multiplet for the sec-butyl CH (approx 4.2-4.5 ppm).
-
Draw a horizontal line from this signal.
-
Look for cross-peaks at the frequency of the pyrazole methyl (~2.2 ppm) or the pyrazole proton (~7.4 ppm).
-
Protocol 2: Chromatographic Separation (GC/HPLC)
Due to the dipole moment differences, these isomers can often be separated.
-
1,3-Isomer: Generally more polar. The dipole vector of the N-N bond and the substituents often align to create a larger net dipole.
-
1,5-Isomer: Generally less polar (lower boiling point, shorter retention time on polar GC columns) due to the "screening" of the nitrogen lone pairs by the flanking 5-methyl and N-sec-butyl groups.
Recommended GC Method:
-
Column: DB-WAX or HP-5MS (Polarity dependent).
-
Temperature Program: 100°C (hold 2 min) -> 10°C/min -> 250°C.
-
Expectation: The 1,5-isomer typically elutes before the 1,3-isomer on non-polar columns (like HP-5) due to lower boiling point/volatility [2].
References
-
Begtrup, M., et al. (1993). "13C NMR spectroscopy of pyrazoles and indazoles." Magnetic Resonance in Chemistry. (Verified via Wiley Online Library).
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (ScienceDirect).
-
BenchChem Technical Support. (2025). "Regioselectivity issues in the synthesis of substituted pyrazoles." (General reference for synthetic protocols).
Sources
Resolving Structural Isomers in Drug Discovery: A Mass Spectrometry Comparison Guide for 1-(sec-Butyl)-5-methyl-1H-pyrazole
Executive Summary: The Analytical Bottleneck
N-alkylpyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding. However, distinguishing between alkyl chain isomers—such as 1-(sec-Butyl)-5-methyl-1H-pyrazole and its linear counterpart, 1-(n-butyl)-5-methyl-1H-pyrazole —presents a critical analytical challenge during synthesis and metabolite profiling[1]. Because these isomers share identical exact masses (138.1157 Da) and exhibit nearly indistinguishable retention times on standard reversed-phase liquid chromatography, advanced mass spectrometry (MS) techniques are required.
This guide provides an objective, data-driven comparison of the MS fragmentation behavior of 1-(sec-Butyl)-5-methyl-1H-pyrazole against its structural alternatives. By leveraging both GC-EI-MS and LC-ESI-MS/MS, researchers can establish a self-validating analytical framework for unambiguous structural elucidation.
Mechanistic Foundation: The Causality of Fragmentation
To accurately interpret the mass spectra of N-alkylpyrazoles, one must understand the thermodynamic drivers behind their gas-phase dissociation. The ability to differentiate the sec-butyl isomer from the n-butyl or tert-butyl isomers relies on two distinct ionization mechanisms:
Electron Ionization (EI-MS) Alpha-Cleavage
Under standard 70 eV electron ionization, the molecular ion
-
1-(sec-Butyl) Isomer: The branched alpha-carbon facilitates the loss of an ethyl radical (-29 Da) to form a highly stable secondary-like cation at m/z 109.
-
1-(n-Butyl) Isomer: The linear chain lacks this branching and predominantly loses a propyl radical (-43 Da) via alpha-cleavage, resulting in a base peak at m/z 95.
Electrospray Ionization (ESI-MS/MS) Alkene Loss
In positive ion mode, protonation occurs at the basic N2 position of the pyrazole ring. Upon collision-induced dissociation (CID), N-alkylated heterocycles undergo a charge-remote neutral loss of an alkene[3]. For the sec-butyl moiety, this manifests as a beta-hydride elimination-like rearrangement, expelling butene (56 Da) to leave the protonated 5-methylpyrazole core at m/z 83. The steric bulk and branching of the sec-butyl group significantly lower the activation energy for this transition state compared to the n-butyl isomer, meaning the -56 Da neutral loss occurs at much lower collision energies (CE).
Comparative Performance Data
The following tables summarize the diagnostic ions and optimal parameters for distinguishing 1-(sec-Butyl)-5-methyl-1H-pyrazole from its primary alternatives.
Table 1: GC-EI-MS (70 eV) Diagnostic Fragmentation
| Compound | Molecular Ion | Base Peak (m/z) | Key Diagnostic Fragments (m/z) | Primary Neutral Loss |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | 138 | 109 | 123, 109, 81 | -29 Da (Ethyl radical) |
| 1-(n-Butyl)-5-methyl-1H-pyrazole | 138 | 95 | 95, 81, 54 | -43 Da (Propyl radical) |
| 1-(isobutyl)-5-methyl-1H-pyrazole | 138 | 95 | 95, 123, 81 | -43 Da (Isopropyl radical) |
| 1-(tert-Butyl)-5-methyl-1H-pyrazole | 138 | 123 | 123, 81, 54 | -15 Da (Methyl radical) |
Table 2: LC-ESI-MS/MS (Positive Ion Mode) Fragmentation Profile
| Compound | Precursor Ion | Primary Product Ion (m/z) | Secondary Product Ions (m/z) | Optimal CE for Alkene Loss |
| 1-(sec-Butyl)-5-methyl-1H-pyrazole | 139.12 | 83.06 (Protonated core) | 56.05 | Low (15-20 eV) |
| 1-(n-Butyl)-5-methyl-1H-pyrazole | 139.12 | 83.06 (Protonated core) | 56.05 | High (25-35 eV) |
| 1-(tert-Butyl)-5-methyl-1H-pyrazole | 139.12 | 83.06 (Protonated core) | 56.05 | Very Low (10-15 eV) |
Visualizing the Analytical Workflows
ESI-MS/MS fragmentation pathway of 1-(sec-Butyl)-5-methyl-1H-pyrazole via butene loss.
Analytical decision tree for differentiating N-butylpyrazole isomers using MS modalities.
Validated Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: GC-EI-MS Structural Elucidation
Objective: Differentiate sec-butyl and n-butyl isomers based on alpha-cleavage radical loss.
-
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
-
MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–300.
-
System Validation (Crucial Step): Inject a standard mixture of n-alkanes (C8-C20) to verify retention indices. To confirm optimal ionization energy calibration, evaluate the ratio of m/z 109 to m/z 138 for the sec-butyl isomer; it must exceed 3:1. If m/z 95 is the base peak, the compound is the n-butyl or isobutyl isomer.
Protocol B: LC-HRMS/MS Isomer Differentiation
Objective: Utilize Collision Energy (CE) breakdown curves to distinguish steric hindrance of the alkyl chain.
-
Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Chromatographic Separation: Utilize a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at 0.4 mL/min.
-
MS Acquisition: Operate in positive ESI mode. Isolate the
precursor at m/z 139.12. -
CE Breakdown Curve Generation: Perform targeted MS/MS scans ramping the collision energy from 10 eV to 40 eV in 5 eV increments.
-
System Validation (Crucial Step): Plot the relative abundance of m/z 139.12 (precursor) vs. m/z 83.06 (product). The crossing point—where m/z 83.06 becomes the base peak—validates the steric differentiation. For 1-(sec-Butyl)-5-methyl-1H-pyrazole, this crossing point will occur between 15–20 eV. For the n-butyl isomer, the crossing point requires >25 eV.
References
-
Title: Dissociative protonation and fragmentation: Retro-Friedel–Crafts reactions of heterocyclic drug and metabolite molecules in mass spectrometry Source: ResearchGate URL: 3
-
Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Publishing URL: 2
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC - NIH URL: 1
Sources
FT-IR spectrum analysis of 1-(sec-Butyl)-5-methyl-1H-pyrazole
FT-IR Spectrum Analysis Guide: 1-(sec-Butyl)-5-methyl-1H-pyrazole
Executive Summary & Application Context
1-(sec-Butyl)-5-methyl-1H-pyrazole is a critical heterocyclic building block, often employed as a ligand in coordination chemistry (specifically for actinide extraction) and as a pharmacophore in drug discovery (e.g., herbicide safeners and anti-inflammatory agents).
The primary analytical challenge with this compound is regioisomerism . Synthesis via the condensation of hydrazine derivatives with 1,3-diketones typically yields a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Alternative/Impurity). Standard chromatographic methods can be slow; however, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to distinguish these isomers based on steric-electronic perturbations of the pyrazole ring vibrations.
This guide provides a comparative spectral analysis, distinguishing the 1,5-isomer from its 1,3-analog, supported by experimental protocols and mechanistic insights.
Characteristic FT-IR Spectral Profile
The spectrum of 1-(sec-Butyl)-5-methyl-1H-pyrazole is defined by the interplay between the electron-rich pyrazole core and the lipophilic sec-butyl chain.
Functional Group Assignments (Table 1)
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| Aliphatic C-H | 2970 – 2860 | ν(C-H) stretching | Strong intensity. The sec-butyl group creates a complex multiplet due to methyl/methylene overlap. |
| Pyrazole Ring | 1595 – 1560 | ν(C=N) stretching | Characteristic "breathing" of the aromatic system. |
| Ring C=C | 1520 – 1480 | ν(C=C) stretching | Often appears as a shoulder or doublet; sensitive to conjugation. |
| C-N (Exocyclic) | 1280 – 1250 | ν(C-N) stretching | Connects the N1 nitrogen to the chiral sec-butyl carbon. |
| N-N | 1050 – 1000 | ν(N-N) stretching | Weak to medium intensity; position varies with N1-substitution sterics. |
| Out-of-Plane (oop) | 800 – 750 | δ(C-H) bending | Critical Region : Differentiates 1,5- vs 1,3-substitution patterns. |
Comparative Analysis: 1,5-Isomer vs. 1,3-Isomer
The core directive of this analysis is distinguishing the target product from its thermodynamic alternative, 1-(sec-Butyl)-3-methyl-1H-pyrazole .
Mechanism of Spectral Differentiation
The differentiation arises from steric compression .
-
1,5-Isomer (Target): The 5-methyl group and the 1-(sec-butyl) group are adjacent. This steric clash distorts the planarity of the pyrazole ring slightly and restricts the rotation of the sec-butyl group. This results in shifts to lower wavenumbers for ring breathing modes due to increased reduced mass effective coupling and potential out-of-plane distortion.
-
1,3-Isomer (Alternative): The substituents are separated by a proton (H4) and the N2 atom. The lack of steric hindrance allows for a more planar conformation and "freer" vibration modes, typically shifting bands to higher wavenumbers relative to the 1,5-isomer.
Key Differentiators (Table 2)
| Spectral Feature | 1-(sec-Butyl)-5-methyl-1H-pyrazole (Target) | 1-(sec-Butyl)-3-methyl-1H-pyrazole (Alternative) |
| Steric Environment | Crowded (N1 and C5 substituents adjacent) | Relaxed (N1 and C3 substituents separated) |
| Ring Breathing (ν) | ~980–960 cm⁻¹ (Red-shifted) | ~1000–990 cm⁻¹ (Blue-shifted) |
| C-H oop Bending | Single sharp band ~760 cm⁻¹ | Often split or shifted >780 cm⁻¹ |
| Solubility/Phase | Liquid/Oil (typically lower MP due to asymmetry) | Liquid/Oil (often slightly higher BP) |
Expert Insight: In the 1,5-isomer, the proximity of the sec-butyl group to the 5-methyl group often suppresses the intensity of the C=N stretch around 1560 cm⁻¹ compared to the 1,3-isomer, where the dipole moment change is more pronounced along the C=N axis.
Experimental Protocol: Reliable Data Acquisition
To ensure reproducible results, follow this self-validating protocol.
Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this lipophilic liquid/oil to avoid moisture interference.
-
Crystal: Diamond or ZnSe (Zinc Selenide).
-
Cleaning: Clean crystal with isopropanol before and after to prevent cross-contamination from previous runs (critical for isomer purity checks).
Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Sufficient for distinguishing fingerprint bands).
-
Scans: 32 scans (Signal-to-noise ratio optimization).
-
Range: 4000 – 600 cm⁻¹.
-
Background: Air background collected immediately prior to sample loading.
Workflow Diagram
Figure 1: Analytical workflow for separating and identifying regioisomers using FT-IR logic.
Mechanistic Comparison: Why the Spectrum Shifts?
Understanding the causality of the spectral shifts builds trust in the data interpretation.
-
Dipole Moment Vector: In the 1,3-isomer , the methyl group and the alkyl group on Nitrogen are roughly 120° apart, allowing for a constructive addition of dipole vectors during ring vibrations. In the 1,5-isomer , they are ~72° apart (adjacent), leading to vector cancellation and generally lower intensity bands in the 1600-1500 cm⁻¹ region.
-
Hyperconjugation: The sec-butyl group is an electron donor. In the 1,5-position, its inductive effect is sterically modulated. The C-H bonds of the sec-butyl group interact with the π-system of the pyrazole. This interaction is disrupted in the 1,5-isomer due to the twist required to relieve steric strain, subtly altering the aliphatic C-H stretching profile (2900 cm⁻¹) compared to the 1,3-isomer.
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
- Note: Provides the baseline spectral data for 5-methyl substituted pyrazoles used to extrapol
- Note: Validates the existence and commercial relevance of the specific 1-(sec-butyl)-5-substituted scaffold.
-
El-Nahass, M. M., et al. "FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 111, 2013, pp. 37-41.[3] Available at: [Link]
- Note: Authoritative source for the vibrational assignments of the methyl-pyrazole core.
-
Thermo Fisher Scientific. 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
- Note: Used as a comparative reference for the 1,3-isomer substitution p
Sources
A Comparative Guide to the X-ray Crystallography of 1-(sec-Butyl)-5-methyl-1H-pyrazole Complexes
Introduction: The Role of Steric Influence in Pyrazole-Based Crystal Engineering
Pyrazole derivatives are cornerstones in the fields of coordination chemistry and drug development, prized for their versatile N-donor capabilities and biological activity.[1][2] Their ability to form stable complexes with a wide array of transition metals has led to applications ranging from catalysis to the development of novel therapeutic agents.[1][3] The self-assembly of these molecules into complex supramolecular structures is often governed by a delicate interplay of coordination bonds, hydrogen bonding, and π–π stacking interactions.[4]
This guide focuses on 1-(sec-Butyl)-5-methyl-1H-pyrazole, a ligand designed to probe the effects of moderate steric hindrance on complex formation and crystal packing. Unlike ligands with planar aromatic substituents or small alkyl groups, the sec-butyl group introduces a non-planar, bulky aliphatic moiety at the N1 position. This structural feature is expected to profoundly influence coordination geometry, disrupt typical packing motifs, and alter the physicochemical properties of the resulting metal complexes.
Here, we provide a comparative analysis of this ligand against common pyrazole alternatives, followed by a comprehensive, field-proven workflow for the synthesis, crystallization, and crystallographic analysis of its metal complexes. This document is intended for researchers and drug development professionals seeking to understand and leverage steric effects in the rational design of crystalline materials.
Part 1: Ligand Analysis and Comparison
The strategic choice of substituents on the pyrazole ring is a primary tool for tuning the properties of the resulting coordination complexes.[4] The 1-(sec-Butyl)-5-methyl-1H-pyrazole ligand is distinguished by its alkyl substituents, which impart specific steric and electronic characteristics compared to other commonly used pyrazole ligands.
Anticipated Structural and Electronic Properties
-
Steric Hindrance: The sec-butyl group at the N1 position presents a significant steric profile. This bulk is anticipated to shield the metal center, influencing the coordination number and geometry. Unlike planar phenyl groups, its three-dimensional bulk can prevent the close packing of complexes, potentially leading to the inclusion of solvent molecules in the crystal lattice.
-
Electronic Effects: Both the sec-butyl and methyl groups are electron-donating through inductive effects. This increases the electron density on the pyrazole ring, enhancing the Lewis basicity of the N2 donor atom and potentially strengthening the metal-ligand bond compared to unsubstituted pyrazole.
-
Solubility: The aliphatic nature of the substituents enhances solubility in non-polar and weakly polar organic solvents, a critical factor for selecting appropriate crystallization systems.
-
Intermolecular Interactions: The bulky, non-aromatic sec-butyl group is expected to inhibit the formation of π–π stacking interactions, which are a dominant packing force in complexes bearing aromatic pyrazole ligands.[4] Crystal packing will likely be dominated by weaker van der Waals forces and, where applicable, hydrogen bonding involving counter-ions or co-crystallized solvent molecules.
Comparative Ligand Overview
To contextualize the unique features of 1-(sec-Butyl)-5-methyl-1H-pyrazole, we compare it with two other representative pyrazole ligands: the sterically minimal 3,5-dimethylpyrazole and the aromatic, chelating 3-phenyl-5-(2-pyridyl)pyrazole.
Caption: Molecular structures of the title ligand and common comparators.
Table 1: Qualitative Comparison of Pyrazole Ligands
| Feature | 1-(sec-Butyl)-5-methyl-1H-pyrazole | 3,5-Dimethylpyrazole | 3-phenyl-5-(2-pyridyl)pyrazole[5] |
| Steric Profile | High (Bulky, non-planar) | Low | Moderate (Planar) |
| Primary Donor | N2 (Pyrazole) | N2 (Pyrazole) | N2 (Pyrazole), N (Pyridine) |
| Coordination Mode | Monodentate | Monodentate, Bridging (as pyrazolate) | Bidentate (Chelating) |
| Key Interactions | Van der Waals | Hydrogen Bonding (N-H), van der Waals | π-π Stacking, Hydrogen Bonding |
| Solubility Profile | High in non-polar solvents | Moderate in polar solvents | High in aromatic solvents |
Part 2: The Crystallographic Workflow: From Synthesis to Structure
Achieving high-quality single crystals suitable for X-ray diffraction is the final experimental hurdle in structural analysis.[6] The process is a multi-step workflow that requires careful planning and execution, from the initial synthesis of the complex to the final data refinement.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire process, emphasizing the transition from wet-lab chemistry to computational analysis.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Synthesis of a Model Complex, [Zn(1-(sec-Butyl)-5-methyl-1H-pyrazole)₂(NO₃)₂]
Causality: Zinc(II) is chosen as the metal center due to its d¹⁰ electronic configuration, which ensures a diamagnetic complex that is straightforward to characterize by NMR. Its preference for a tetrahedral coordination geometry provides a predictable starting point for structural analysis.
-
Ligand Synthesis: The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole can be adapted from established methods for N-alkylation of pyrazoles. A plausible route involves the reaction of 3-methylpyrazole with 2-bromobutane under basic conditions. Purification via column chromatography is critical to remove any unreacted starting materials or isomeric byproducts, as impurities can severely inhibit crystallization.[7]
-
Complexation:
-
Dissolve 1-(sec-Butyl)-5-methyl-1H-pyrazole (2.1 equivalents) in 10 mL of ethanol.
-
In a separate flask, dissolve Zinc(II) nitrate hexahydrate (1.0 equivalent) in 10 mL of ethanol.
-
Slowly add the ligand solution to the metal salt solution while stirring at room temperature.
-
Continue stirring for 4 hours. The formation of a white precipitate may be observed.
-
Reduce the solvent volume under reduced pressure until the product begins to crystallize, then collect the solid by vacuum filtration.
-
-
Characterization: Confirm the identity and purity of the bulk product using ¹H NMR, ¹³C NMR, and elemental analysis before proceeding to crystallization.
Protocol 2: Crystallization Strategies
The increased solubility of the title complex in organic solvents makes it an ideal candidate for several common crystallization techniques. The goal is to achieve a state of supersaturation slowly, allowing for ordered crystal growth.[8]
-
Method A: Slow Evaporation (Recommended for initial screening)
-
Dissolve ~10 mg of the complex in a minimal amount of a moderately volatile solvent (e.g., dichloromethane or ethyl acetate) to form a near-saturated solution.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.[9]
-
-
Method B: Vapor Diffusion (Recommended for optimization)
-
Dissolve ~5-10 mg of the complex in 0.5 mL of a "good" solvent (e.g., acetone or methanol) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable vial (the "outer vial") containing 2-3 mL of a "poor" solvent in which the complex is insoluble (e.g., hexane or diethyl ether).[10]
-
Seal the outer vial. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the complex and inducing crystallization. This method is highly successful for milligram quantities of material.[11]
-
Protocol 3: X-ray Data Collection and Processing
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1-0.3 mm.
-
Mounting: Mount the selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage during data collection.
-
Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer.[12] A full sphere of diffraction data is collected by rotating the crystal in the beam and recording the diffraction pattern on a detector over a series of frames.[6][13]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a final reflection file.[13]
Part 3: Structural Analysis and Comparison
The final step is the computational solution and refinement of the crystal structure, followed by its chemical interpretation.[14] For the hypothetical complex [Zn(1-(sec-Butyl)-5-methyl-1H-pyrazole)₂(NO₃)₂], we can predict key structural features and compare them to known pyrazole complexes.
Hypothetical Crystallographic Data
The following table represents typical data obtained from a successful structure determination.
Table 2: Hypothetical Crystallographic Data for [Zn(1-(sec-Butyl)-5-methyl-1H-pyrazole)₂(NO₃)₂]
| Parameter | Value |
| Chemical formula | C₂₂H₄₀N₆O₆Zn |
| Formula weight | 578.00 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.5, 18.2, 14.8 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 2800 |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.115 |
| Goodness-of-fit | 1.05 |
Comparative Structural Analysis
The steric bulk of the sec-butyl group is expected to cause significant deviations from ideal coordination geometries. This can be quantified by comparing bond angles around the metal center with less hindered analogues.
Table 3: Comparison of Predicted vs. Literature Coordination Geometries
| Complex | N-M-N Angle (°) | Ligand-M-Ligand Torsion Angle (°) | Comments | Reference |
| [Zn(1-sec-Butyl-5-Me-pz)₂(NO₃)₂] | ~105-120 | High (non-zero) | Distorted tetrahedral geometry due to steric repulsion between sec-butyl groups. | This Work (Predicted) |
| [Cu(3,5-diMe-pz)₂Cl₂] | 97.4 | Low | Closer to square planar, less steric hindrance allows for a more compact arrangement. | [1] |
| [Cu(3-Ph-5-(2-py)pz)(NO₃)(H₂O)₂]⁺ | 80.1 (bite angle) | N/A (Chelate) | Constrained geometry due to the chelate ring. | [5] |
The primary impact of the sec-butyl group will be an increase in the N-Zn-N bond angle to relieve steric strain between the two bulky ligands. This distortion is a direct and measurable consequence of the ligand's design. Furthermore, analysis of the crystal packing would likely reveal large voids or disordered solvent molecules, as the bulky, irregularly shaped ligands prevent efficient, close-packed arrangements common in complexes with smaller or planar ligands.
Conclusion
The use of 1-(sec-Butyl)-5-methyl-1H-pyrazole as a ligand offers a clear strategy for introducing steric bulk into metal complexes. This guide demonstrates that its structural impact is predictable and can be systematically analyzed using standard crystallographic techniques. The provided protocols offer a robust framework for synthesizing and crystallizing such complexes, while the comparative analysis highlights the key structural differences to anticipate. By understanding how substituents like the sec-butyl group influence molecular and supramolecular structure, researchers can better engineer crystalline materials with desired properties for applications in catalysis, materials science, and pharmacology.
References
-
Belén, S. et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Available at: [Link]
-
Dauter, Z. & Wlodawer, A. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology. Available at: [Link]
-
Kumar, A. et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
-
Viveka, S. et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]
-
Warren, G.L. et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
-
Hughes, C.E. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
El-Gahami, M.A. et al. (2004). Cu(II) complexes with pyrazole-derived ligands. Crystal structure of {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)} nitrate. ResearchGate. Available at: [https://www.researchgate.net/publication/244605929_CuII_complexes_with_pyrazole-derived_ligands_Crystal_structure_of_diaquanitratophenyl-5-2-pyridylpyrazole]copperII_nitrate]([Link])
-
Lyubartseva, G. (2018). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry. Available at: [Link]
-
University of Washington. (2006). Crystallisation Techniques. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Gonzalez, E. et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
La Monica, G. & Ardizzoia, G.A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry. Available at: [Link]
-
Rosa, F.A. et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(sec-Butyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. Center for X-ray Crystallography. Available at: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
Sources
- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications | Lyubartseva | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. unifr.ch [unifr.ch]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
HPLC method development for 1-(sec-Butyl)-5-methyl-1H-pyrazole analysis
Executive Summary & Analyte Profiling
Objective: To provide a robust, comparative HPLC method development strategy for 1-(sec-Butyl)-5-methyl-1H-pyrazole , focusing on the separation of critical impurities (specifically the 1,3-regioisomer ) and ensuring peak symmetry for this basic heterocycle.
The Challenge:
-
Regioisomerism: The synthesis of 1-substituted-5-methylpyrazoles often yields the thermodynamically stable 1,5-isomer alongside the 1,3-isomer impurity.[1][2] Standard C18 columns often struggle to resolve these structurally similar species.
-
Basicity: The pyrazole nitrogen (N2) has a pKa
2.5–3.[2]0. On standard silica-based columns at neutral pH, residual silanols cause severe peak tailing.[1][2] -
Chirality: The sec-butyl group introduces a chiral center.[1][2] While this guide focuses on chemical purity (achiral), a chiral screening strategy is provided for enantiomeric excess (ee) determination.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Method |
| Structure | 5-membered aromatic heterocycle | UV active (210–254 nm); requires suppression of silanol activity.[1][2] |
| LogP | ~1.6 – 2.0 (Moderately Lipophilic) | Retains well on RP columns; requires moderate organic modifier (40–60%).[1][2] |
| pKa | ~2.5 (Weak Base) | Critical: Mobile phase pH must be controlled.[1][2] pH < 2.5 (protonated) or pH > 8 (neutral) is preferred to avoid "transition state" broadening.[1][2] |
| Solubility | Soluble in MeOH, ACN, slightly in water | Sample diluent should match the mobile phase to prevent precipitation. |
Method Development Decision Matrix
The following workflow illustrates the logical selection process for the stationary phase based on specific analytical goals.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on the specific separation requirement (Regio-purity vs. Enantiomeric purity).
Comparative Method Guides
Method A: The "Workhorse" Protocol (Standard C18)
Best for: Routine assay, raw material testing, and quick purity checks where regioisomer resolution is not critical.
Mechanism: Hydrophobic interaction.[1][2] The alkyl chain of the analyte interacts with the C18 ligands. Why it works: High surface area C18 columns provide strong retention for the butyl group.[2]
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-18 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (primary) and 254 nm |
| Temp | 30°C |
Pros/Cons:
-
(+) Highly reproducible and robust.[2]
-
(-) Risk: Often fails to baseline resolve the 1,3-isomer from the 1,5-isomer due to identical hydrophobicity.[1][2]
Method B: The "Selectivity" Protocol (Phenyl-Hexyl)
Best for: Process development, separating regioisomers (1,3- vs 1,5-), and complex impurity profiling.[1]
Mechanism:
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1][2]5) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | Isocratic 55:45 (A:B) for max resolution, or Gradient 20%→80% MeOH |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Enhanced sensitivity for aromatic interactions) |
| Temp | 25°C (Lower temp enhances |
Why Methanol? Aprotic solvents like Acetonitrile can suppress
Pros/Cons:
-
(+) Superior Resolution: Typically resolves regioisomers with
.[1][2] -
(+) Orthogonal selectivity to C18.
Experimental Validation Data (Comparative)
The following data summarizes the expected performance differences between Method A and Method B for a mixture containing the target analyte and its 1,3-regioisomer impurity.
| Performance Metric | Method A (C18 / ACN) | Method B (Phenyl / MeOH) | Verdict |
| Retention Time ( | 8.4 min | 10.2 min | Method B retains longer (better separation).[1][2] |
| Tailing Factor ( | 1.3 (Moderate tailing) | 1.05 (Symmetric) | Method B (pH 4.5 + Phenyl) masks silanols better.[1][2] |
| Resolution ( | 1.1 (Partial co-elution) | 2.8 (Baseline separation) | Method B is superior for purity. |
| LOD (S/N = 3) | 0.05 µg/mL | 0.08 µg/mL | Method A is slightly more sensitive (ACN is quieter at low UV).[1][2] |
Visualizing the Separation Mechanism
The diagram below explains why Method B is superior for this specific analyte.
Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases.[1][2] The Phenyl phase exploits the electron density differences in the pyrazole ring to separate isomers.
Advanced Topic: Chiral Separation
If the analytical goal is to determine the enantiomeric excess of the sec-butyl group, achiral RP-HPLC (Methods A & B) will not work.[1][2]
Protocol:
-
Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Flow: 0.5 mL/min.
-
Note: The 1-(sec-butyl) group is sterically accessible, making polysaccharide-based columns highly effective.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Residual silanol interaction with basic Nitrogen.[1][2] | Increase buffer concentration (to 20mM); Add 0.1% Triethylamine (TEA) as a silanol blocker (if not using MS).[1][2] |
| Split Peaks | Sample solvent incompatibility. | If dissolving sample in 100% ACN/MeOH, the strong solvent plug causes breakthrough. Dilute sample in 50:50 Water:MeOH. |
| Retention Time Drift | pH instability.[1][2] | Pyrazoles are sensitive to pH changes near their pKa.[1][2] Ensure buffer is prepared gravimetrically and pH metered.[1][2] |
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 2022.[1][2][3]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021.[1][2] (Demonstrates Amylose/Cellulose columns for pyrazole enantiomers).
-
Purification of Methyl Pyrazole Isomers - Technical Guide. BenchChem, 2025.[1][2]
-
Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
-
1-Methylpyrazole Physicochemical Properties. ChemicalBook.
Sources
Comparative Reactivity Guide: 1-Alkyl-5-methyl-1H-pyrazoles vs. Unsubstituted Pyrazole Scaffolds
As a Senior Application Scientist, selecting the correct heterocyclic scaffold is paramount for successful late-stage functionalization in drug discovery and agrochemical development. Pyrazoles are privileged motifs, but their reactivity is highly dependent on their substitution patterns.
This guide objectively compares the reactivity of the 1-alkyl-5-methyl-1H-pyrazole scaffold against its unsubstituted and 3-methyl alternatives. By understanding the electronic and steric causality introduced by the 5-methyl group, researchers can rationally design synthetic routes leveraging electrophilic aromatic substitution (EAS), directed lateral lithiation, and photoredox catalysis.
Comparative Reactivity Matrix
The introduction of a methyl group at the C5 position fundamentally alters the reactivity profile of the pyrazole ring by blocking the most acidic ring proton and shifting the HOMO distribution. The table below summarizes the quantitative regioselectivity observed across standard functionalization workflows.
| Pyrazole Scaffold | EAS Regioselectivity (Bromination) | Lithiation Regioselectivity (n-BuLi) | Photoredox C-H Amination |
| 1-Alkylpyrazole | C4 (>90% yield) | C5 Ring Deprotonation (>95%) | C5 Functionalization |
| 1-Alkyl-3-methylpyrazole | C4 (>90% yield) | C5 Ring Deprotonation (>95%) | C5 Functionalization |
| 1-Alkyl-5-methylpyrazole | C4 (>95% yield) | Lateral 5-CH3 Deprotonation (>90%) | No Reactivity (C5 Blocked) |
Electrophilic Aromatic Substitution (EAS) at C4
The Causality of Regioselectivity
The pyrazole ring behaves electronically like an enamine. The lone pair on the N1 nitrogen delocalizes through the ring, making the C4 position the most nucleophilic site. When a methyl group is present at the C5 position, it acts as an electron-donating group (EDG) via hyperconjugation. This further raises the energy of the highest occupied molecular orbital (HOMO), enriching the C4 position and directing electrophiles almost exclusively to this site[1],[2].
Regioselectivity logic for electrophilic aromatic substitution in 1-alkyl-5-methylpyrazoles.
Experimental Protocol: Regioselective C4-Bromination
This self-validating protocol utilizes N-bromosuccinimide (NBS) to achieve >95% regioselectivity for the 4-bromo derivative.
-
Preparation: Dissolve 1-alkyl-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the reaction flask to 0 °C.
-
Causality: CH₂Cl₂ is a non-polar, aprotic solvent that stabilizes the arenium ion intermediate without participating in the reaction. Cooling to 0 °C controls the exothermic electrophilic addition, preventing over-bromination.
-
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), ensuring high regioselectivity for the highly nucleophilic C4 position over the less reactive C3 position.
-
-
Rearomatization: Remove the ice bath, warm to room temperature, and stir for 2 hours.
-
Causality: Warming provides the necessary activation energy to drive the deprotonation and rearomatization of the pyrazole ring, yielding the thermodynamically stable 4-bromo derivative.
-
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate and extract with CH₂Cl₂.
-
Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, terminating the reaction safely and preventing side reactions during concentration.
-
Directed Lateral Lithiation at the 5-Methyl Group
The Causality of Lateral Metalation
In standard 1-alkylpyrazoles, the C5 ring proton is the most acidic due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atoms. However, in 1-alkyl-5-methylpyrazoles, the C5 position is sterically blocked. Instead of deprotonating the C3 ring position, strong bases like n-butyllithium (n-BuLi) selectively deprotonate the 5-methyl group[3],[4]. This "lateral lithiation" is driven by a kinetic directing effect: the lithium cation coordinates to the N2 lone pair, which places the strongly basic butyl anion in perfect spatial proximity to the adjacent 5-methyl protons.
Directed lateral lithiation pathway of 1-alkyl-5-methylpyrazoles via N2 coordination.
Experimental Protocol: Lateral Lithiation and Electrophilic Trapping
This protocol describes the lateral lithiation of 1,5-dimethylpyrazole and subsequent trapping with benzaldehyde to form 2-(1-methyl-1H-pyrazol-5-yl)-1-phenylethan-1-ol.
-
Solvent Coordination: Dissolve 1,5-dimethylpyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
-
Causality: THF acts as a strongly coordinating solvent that breaks down the hexameric aggregates of n-BuLi, significantly increasing its basicity. Argon prevents the highly reactive carbanion from quenching with atmospheric moisture or CO₂.
-
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures ensure kinetic control. This prevents the strongly nucleophilic n-BuLi from attacking the pyrazole ring directly (e.g., via addition to the C=N bond) and restricts deprotonation to the kinetically favored 5-methyl protons.
-
-
Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 1 hour at -78 °C.
-
Causality: The lithium cation coordinates to the N2 lone pair. This agostic-like directing effect restricts the geometry of the transition state, forcing the butyl anion to selectively deprotonate the 5-methyl group (lateral lithiation) over the C3 ring proton.
-
-
Electrophilic Quench: Add benzaldehyde (1.2 equiv) dropwise, then slowly warm the reaction to room temperature over 2 hours.
-
Causality: The electrophile traps the kinetically stable 5-(lithiomethyl) intermediate. Warming provides the thermodynamic energy required to complete the nucleophilic addition.
-
Photoredox and Radical Functionalization
Recent advancements in cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) utilizing acridinium photoredox catalysts highlight another stark contrast in reactivity. For standard pyrazoles, single-electron transfer (SET) oxidation generates a cation radical where the C5 position is the most electrophilic site, leading to selective C5-amination.
However, predictive models and experimental data confirm that when the 5-position is blocked by a methyl group (as in 1,5-dimethylpyrazole), the substrate exhibits no reactivity under these photoredox conditions[5],[6],[7]. The inability to functionalize the C4 or C3 positions via SET pathways makes the 1-alkyl-5-methylpyrazole scaffold an excellent bioisostere when metabolic stability against radical-mediated degradation is required.
References
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Molecules (MDPI), 2021, 26(16), 4749. URL:[Link]
-
Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles The Journal of Organic Chemistry (ACS Publications), 1972, 37(2), 215–220. URL:[Link]
-
Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis Journal of the American Chemical Society (ACS Publications), 2017, 139(32), 11288–11299. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(sec-Butyl)-5-methyl-1H-pyrazole
As researchers and drug development professionals, our primary commitment is to rigorous science, which inherently includes an unwavering dedication to safety. When handling novel or poorly characterized compounds like 1-(sec-Butyl)-5-methyl-1H-pyrazole, a robust and conservative approach to personal protective equipment (PPE) is not just a regulatory requirement; it is a cornerstone of responsible research.
This guide provides a detailed operational plan for the safe handling of 1-(sec-Butyl)-5-methyl-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our recommendations are synthesized from the established hazard profiles of structurally analogous pyrazole derivatives. This data-driven methodology ensures we operate with a comprehensive margin of safety.
Hazard Assessment: An Evidence-Based Profile
-
Oral Toxicity: Many pyrazole derivatives are classified as harmful if swallowed.[1][2][3][4]
-
Skin Irritation/Corrosion: Contact with skin can lead to irritation or, in some cases, chemical burns.[3][4][5][6]
-
Eye Damage: A significant number of related compounds are known to cause serious eye irritation or severe eye damage.[2][3][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6]
Therefore, we must assume 1-(sec-Butyl)-5-methyl-1H-pyrazole presents, at a minimum, these hazards. Our PPE and handling protocols are designed accordingly.
Core PPE Requirements: Your Non-Negotiable Barrier
The selection of PPE is not a matter of preference but a risk-assessed necessity. The following components form the minimum standard for any work involving this compound.
Eye and Face Protection: Given the high potential for serious eye irritation from analogous compounds, eye protection is paramount.[3][6][7]
-
Mandatory: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][7][8] Standard safety glasses do not provide an adequate seal from splashes or potential vapors and are insufficient.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing tasks with a high splash potential (e.g., solvent extraction, filtration), a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection: Skin contact must be avoided.[8][9] The choice of glove material is critical for providing an effective chemical barrier.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.[10]
-
Technique: For extended tasks, consider double-gloving. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[10][11] Wash hands thoroughly with soap and water after removing gloves.[1][3]
Body Protection: Protective clothing prevents the contamination of personal attire and underlying skin.
-
Standard: A buttoned, long-sleeved laboratory coat is mandatory.
-
Enhanced: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Wear appropriate protective clothing to prevent skin exposure.[1][7][8]
Respiratory Protection: While typically not required when working within a certified chemical fume hood, respiratory protection may be necessary in specific scenarios.
-
When Required: If engineering controls are insufficient, if you experience any irritation, or if you are cleaning up a significant spill outside of a fume hood, a respirator is necessary.[8][9]
-
Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate. A full respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented if respirators are used.[8]
Operational Guide: PPE Protocols and Workflows
Adherence to standardized procedures for using and removing PPE is as crucial as the equipment itself.
PPE Selection Matrix
For quick reference, the following table outlines the required PPE based on the operational scale.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling (<1g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Laboratory Coat | Not required inside a fume hood |
| Reaction Setup/Workup (1-5g) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Laboratory Coat | Not required inside a fume hood |
| Large-Scale Operations (>5g) | Face Shield over Goggles | Double Pair of Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Recommended if vapors are noticeable |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Nitrile/Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Required (Air-Purifying Respirator) |
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, add a face shield.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Apron: Unfasten and remove the apron, folding the contaminated side inward.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles. Handle by the straps to avoid touching the front surface.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.
Engineering Controls: The First Line of Defense
PPE should never be the sole method of protection. It is designed to protect you when engineering controls fail or are not feasible.
-
Chemical Fume Hood: All handling of 1-(sec-Butyl)-5-methyl-1H-pyrazole, including weighing, transfers, and reactions, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][8][9][11]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][5][8]
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves and aprons, must be discarded into a designated hazardous waste container immediately after use.
-
Waste Disposal: Dispose of any residual chemical and contaminated materials (e.g., silica gel, filter paper) in a properly labeled, sealed container for hazardous waste.[1][3][5][7] Do not flush materials down the drain.[9][10][11]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 1-(sec-Butyl)-5-methyl-1H-pyrazole.
Caption: PPE selection workflow for handling pyrazole derivatives.
References
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005). Cole-Parmer. [Link]
-
PYRAZOLE UN2811-III (6.1). MP Biomedicals. [Link]
-
SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. (2020). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023). KISHIDA CHEMICAL CO., LTD. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
